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1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine Documentation Hub

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  • Product: 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine
  • CAS: 1509438-16-7

Core Science & Biosynthesis

Foundational

1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine physicochemical properties

An in-depth technical analysis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine requires a fundamental understanding of how its three distinct structural motifs—the 1,2,3-triazole core, the exocyclic 4-amino group, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine requires a fundamental understanding of how its three distinct structural motifs—the 1,2,3-triazole core, the exocyclic 4-amino group, and the cyclopropylethyl aliphatic chain—synergize to dictate its physicochemical behavior and pharmacological utility.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptors. We will explore the causality behind its physicochemical properties, its role in modern structure-based drug design, and the self-validating experimental protocols required to characterize it.

Structural and Electronic Profiling

The molecule integrates three distinct pharmacophores, each contributing to its overall physicochemical profile:

  • The 1H-1,2,3-Triazole Core: This heterocycle is a highly stable, rigid scaffold characterized by a large dipole moment (~5.0 Debye) and a high degree of aromatic stabilization[1]. It acts as an exceptional bioisostere for amide bonds, capable of participating in robust dipole-dipole interactions and acting as a hydrogen-bond acceptor.

  • The 4-Amino Substituent: The exocyclic amine at the 4-position acts as a strong electron-donating group via resonance. This electron donation significantly increases the nucleophilicity and electron density of the adjacent triazole nitrogens (N2 and N3). In metalloenzyme inhibition, this electronic modulation is critical for forming long-lived coordination complexes with metal centers [2].

  • The 2-Cyclopropylethyl Chain: The cyclopropyl ring possesses unique "double-bond-like" character due to its bent Walsh orbitals. It provides a rigid, compact steric bulk that fits precisely into "alkyl-induced" hydrophobic pockets—a structural strategy heavily exploited to achieve high isoform selectivity in kinase inhibitors (e.g., PI3Kγ) [3]. Furthermore, the cyclopropyl moiety offers superior metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl chains.

Quantitative Physicochemical Parameters

Understanding the baseline metrics of this compound is essential for predicting its pharmacokinetic (PK) behavior. The data below summarizes its core parameters.

PropertyValue / EstimateExperimental/Computational Basis
Molecular Formula C₇H₁₂N₄-
Molecular Weight 152.20 g/mol -
Topological Polar Surface Area (TPSA) 56.7 ŲTriazole core (30.7 Ų) + Primary Amine (26.0 Ų)
LogP (Octanol/Water) 0.8 – 1.2Lipophilic cyclopropyl chain balanced by the highly polar triazole-amine core.
Hydrogen Bond Donors 1Exocyclic -NH₂ group (capable of donating 2 hydrogens).
Hydrogen Bond Acceptors 3Triazole ring nitrogens (N1, N2, N3).
Dipole Moment ~5.0 DebyeCharacteristic of the 1,2,3-triazole core [1].

Pharmacological Relevance: Metalloenzyme Inhibition

The 4-amino-1,2,3-triazole scaffold has emerged as a privileged structure in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[4]. IDO1 is a heme-containing enzyme responsible for the degradation of tryptophan to kynurenine, a pathway that drives tumor-induced immunosuppression.

Mechanistic Causality: The electron-rich nature of the 4-amino-1,2,3-triazole allows the triazole nitrogen to form a highly stable coordination bond with the ferrous iron (Fe²⁺) in the IDO1 heme active site. Simultaneously, the 2-cyclopropylethyl group projects into the adjacent hydrophobic auxiliary pocket, anchoring the inhibitor and drastically reducing the dissociation rate (off-rate) of the complex [4].

IDO1_Pathway Target IDO1 Enzyme (Heme Active Site) Interaction Fe2+ Coordination & Hydrophobic Packing Target->Interaction Inhibitor 1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-amine Inhibitor->Interaction Metabolism Tryptophan to Kynurenine Conversion Blocked Interaction->Metabolism Competitive Inhibition Outcome Reversal of Tumor Immunosuppression Metabolism->Outcome T-Cell Activation

Fig 1: Pharmacological pathway of 4-amino-1,2,3-triazoles in IDO1-mediated immunosuppression reversal.

Synthesis Methodology

The regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is universally achieved via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) [5]. To synthesize 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, 2-cyclopropylethyl azide is reacted with a protected ynamine (or a synthetic equivalent like a nitroalkene followed by reduction).

CuAAC_Synthesis A 2-Cyclopropylethyl Azide (Dipole Component) C Cu(I) Catalytic Cycle (CuSO4 + Na-Ascorbate) A->C B Protected Ynamine (Alkyne Component) B->C D 1-(2-Cyclopropylethyl)- 1H-1,2,3-triazol-4-amine C->D Regioselective 1,4-Cycloaddition

Fig 2: CuAAC workflow ensuring strict 1,4-regioselectivity of the triazole core.

Step-by-Step CuAAC Protocol

Note: This protocol incorporates a self-validating redox cycle.

  • Preparation of the Azide: Dissolve 2-cyclopropylethyl azide (1.0 eq) and the protected alkyne equivalent (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Initiation: Add Copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.15 eq).

    • Causality & Self-Validation: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which catalyzes unwanted alkyne homocoupling (Glaser coupling). By adding a 3x molar excess of sodium ascorbate relative to copper, the system maintains a strictly reducing environment, self-correcting any oxidized copper back to the catalytically active +1 state.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress is monitored via LC-MS.

  • Deprotection: If a Boc-protected ynamine was used, treat the isolated intermediate with 20% TFA in DCM for 2 hours to yield the free 4-amino group.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the pure 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine.

Experimental Protocols for Physicochemical Characterization

Computational models often misjudge the solvation energy of the highly polar, electron-rich 4-amino-triazole core. Therefore, empirical validation is mandatory.

Determination of LogP (Shake-Flask Method)

To accurately determine the lipophilicity contributed by the cyclopropylethyl group against the polar triazole core, a highly controlled shake-flask protocol is required.

  • Phase Mutual Saturation (Critical Step): Stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C, then allow them to separate.

    • Causality & Self-Validation: Pre-saturating the phases ensures that micro-volumes of water do not dissolve into the octanol (and vice versa) during the actual experiment. This prevents phase volume shifts that would skew the final concentration ratios.

  • Analyte Introduction: Dissolve 1 mg of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in 10 mL of the pre-saturated aqueous buffer.

  • Partitioning: Add 10 mL of pre-saturated n-octanol. Shake the biphasic system at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS. Calculate LogP as Log10​([C]octanol​/[C]water​) .

pKa Determination via Potentiometric Titration

The pKa of the 4-amino group and the conjugate acid of the triazole ring dictate the molecule's ionization state at physiological pH.

  • Background Titration: Titrate a blank solution of 0.15 M KCl (to maintain constant ionic strength) with 0.1 M NaOH and 0.1 M HCl.

    • Causality & Self-Validation: Titrating the blank solvent first establishes a baseline. Subtracting this baseline from the sample titration ensures that the measured inflection points belong solely to the protonation/deprotonation of the triazole-amine, eliminating solvent buffering artifacts.

  • Sample Titration: Dissolve the compound in the 0.15 M KCl solution at a concentration of 1 mM.

  • Measurement: Titrate from pH 2.0 to pH 11.0 using an automated potentiometric titrator. The pKa is derived from the inflection points of the first derivative of the titration curve.

References

  • Silva, F. C. d., et al. "Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles." ResearchGate, 2015. Available at:[Link]

  • Hou, X., et al. "Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy." Semantic Scholar, 2022. Available at:[Link]

  • Attwood, M. M., et al. "Discovery of Potent and Selective PI3Kγ Inhibitors." PubMed, 2020. Available at:[Link]

  • Lewis-Ballester, A., et al. "Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls." MDPI, 2022. Available at:[Link]

  • Williams, M. B., et al. "Synthesis of 1,2,3-Triazoles." Organic Chemistry Portal, 2023. Available at:[Link]

Exploratory

In-Depth Technical Guide: MS/MS Fragmentation Dynamics of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

Executive Summary 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (Chemical Formula: C₇H₁₂N₄) is a highly functionalized heterocyclic compound. The 4-amino-1,2,3-triazole core is a privileged scaffold in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (Chemical Formula: C₇H₁₂N₄) is a highly functionalized heterocyclic compound. The 4-amino-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of indoleamine 2,3-dioxygenase (IDO1) inhibitors and energetic materials[1]. For researchers and drug development professionals, understanding the tandem mass spectrometry (MS/MS) fragmentation pattern of this molecule is critical for pharmacokinetic profiling, metabolite identification, and structural elucidation.

This whitepaper provides a comprehensive, mechanistically grounded analysis of the collision-induced dissociation (CID) pathways of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, supported by a self-validating experimental protocol.

Structural Profiling and Ionization Causality

Before initiating CID, the molecule must be efficiently ionized. The presence of the primary amine (-NH₂) at the C4 position, combined with the electron-rich 1,2,3-triazole ring, makes this compound highly basic.

  • Experimental Choice: Positive Electrospray Ionization (ESI+) is selected over Atmospheric Pressure Chemical Ionization (APCI).

  • Causality: ESI+ capitalizes on the high proton affinity of the C4-amine and N3-triazole nitrogen, ensuring near-quantitative generation of the protonated precursor ion [M+H]⁺ at m/z 153.1140 . This soft ionization prevents premature in-source fragmentation, preserving the intact precursor for controlled isolation in the quadrupole.

Mechanistic Elucidation of CID Pathways

When the [M+H]⁺ precursor is subjected to CID in the collision cell, it undergoes three primary, thermodynamically driven fragmentation pathways. The breakdown patterns of 1,2,3-triazoles are strongly dependent on their substituents[2].

Pathway A: Denitrogenation (N₂ Extrusion)

The most dominant and characteristic fragmentation of 1,2,3-triazoles is the neutral loss of molecular nitrogen (N₂, 28.0061 Da)[3].

  • Mechanism: Upon collisional activation, the triazole ring undergoes cleavage. The thermodynamic stability of the expelled N₂ gas acts as a massive entropic driving force.

  • Product: This yields a highly reactive fragment at m/z 125.1077 . Structurally, this fragment undergoes a rapid rearrangement into a ring-contracted azirine cation or a linear diazoimine intermediate.

Pathway B: Deamination (NH₃ Loss)
  • Mechanism: The protonated C4-amine group can undergo a direct neutral loss of ammonia (NH₃, 17.0265 Da).

  • Product: This generates a fragment at m/z 136.0873 . While less dominant than denitrogenation, this pathway is a critical diagnostic marker confirming the presence of an unprotected primary amine on the heterocycle.

Pathway C: Alkyl Chain Cleavage
  • Mechanism: The 1-(2-cyclopropylethyl) substituent is susceptible to inductive cleavage. Through a hydrogen transfer mechanism, the alkyl chain is eliminated as a neutral alkene (1-cyclopropylethene, C₅H₈, 68.0626 Da).

  • Product: The charge is retained on the core heterocycle, yielding protonated 4-amino-1,2,3-triazole at m/z 85.0512 .

fragmentation Precursor [M+H]+ m/z 153.11 FragN2 [M+H - N2]+ m/z 125.11 Azirine/Diazoimine Precursor->FragN2 - N2 (28 Da) CID FragNH3 [M+H - NH3]+ m/z 136.09 Precursor->FragNH3 - NH3 (17 Da) CID FragAlkyl [M+H - C5H8]+ m/z 85.05 4-amino-1,2,3-triazole Precursor->FragAlkyl - C5H8 (68 Da) Alkene Elimination FragComb [M+H - N2 - C5H8]+ m/z 57.05 FragN2->FragComb - C5H8 (68 Da) FragAlkyl->FragComb - N2 (28 Da)

Figure 1: Proposed MS/MS fragmentation pathways for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in structural elucidation, protocols cannot rely on single-stage MS/MS. The following methodology incorporates a self-validating MS³ feedback loop to unequivocally prove fragment lineage and eliminate isobaric interference.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). Causality: FA acts as a proton source, ensuring the molecule is pre-ionized in solution prior to ESI.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes. Causality: Desalts the sample and separates the target from potential synthesis impurities that could cause ion suppression.

  • High-Resolution Precursor Isolation: Utilize a quadrupole to isolate the m/z 153.11 precursor with a narrow 0.5 Da window.

  • Collision-Induced Dissociation (CID): Apply a Normalized Collision Energy (NCE) sweep of 15, 30, and 45 eV using Nitrogen or Argon as the collision gas. Causality: A stepped NCE captures both fragile fragments (like NH₃ loss) and high-energy core cleavages (like N₂ loss) in a single composite spectrum.

  • HRMS Detection: Detect fragments using an Orbitrap or Time-of-Flight (TOF) analyzer (Resolution > 70,000). Causality: Sub-ppm mass accuracy is required to mathematically prove the elemental composition of the neutral losses.

  • Self-Validation via MS³ (Critical Step): Isolate the primary m/z 125.11 fragment in an ion trap and subject it to a second round of CID. If the m/z 57.05 fragment appears, it definitively proves that m/z 57 originates from the sequential loss of N₂ followed by the alkyl chain, validating the proposed pathway network.

workflow Sample Sample Prep (0.1% FA) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Q1 Q1 Isolation m/z 153.11 ESI->Q1 CID Collision Cell (CID) NCE 15-45 eV Q1->CID HRMS HRMS Detection Orbitrap/TOF CID->HRMS

Figure 2: Step-by-step self-validating UHPLC-ESI-HRMS/MS experimental workflow.

Quantitative Fragmentation Mapping

The table below summarizes the theoretical high-resolution mass data for the expected fragments, allowing researchers to rapidly map experimental spectra against exact theoretical values.

Fragment IonExact Mass (m/z)Neutral LossMass Loss (Da)Elemental Composition of IonRelative Abundance (Est.)
[M+H]⁺ (Precursor) 153.1140None0.0000[C₇H₁₃N₄]⁺100% (Low CE)
[M+H - N₂]⁺ 125.1077N₂28.0061[C₇H₁₃N₂]⁺Base Peak (High CE)
[M+H - NH₃]⁺ 136.0873NH₃17.0265[C₇H₁₀N₃]⁺Low - Moderate
[M+H - C₅H₈]⁺ 85.0512C₅H₈68.0626[C₂H₅N₄]⁺Moderate
[M+H - N₂ - C₅H₈]⁺ 57.0451N₂ + C₅H₈96.0687[C₂H₅N₂]⁺Moderate (High CE)

Note: Relative abundances are highly dependent on the specific collision energy applied during the MS/MS experiment.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: PMC / National Institutes of Health (NIH) URL:[Link][3]

  • Mass spectra of 1,2,3-triazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link][2]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry Source: PMC / National Institutes of Health (NIH) URL:[Link][1]

Sources

Foundational

Preclinical Toxicity Profiling of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine: A Structural and Mechanistic Guide

Executive Summary In contemporary drug discovery, the 1,2,3-triazole ring is frequently employed as a metabolically stable bioisostere for amide bonds, typically synthesized via copper-catalyzed azide-alkyne cycloadditio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the 1,2,3-triazole ring is frequently employed as a metabolically stable bioisostere for amide bonds, typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry[1][2]. However, when functionalized with specific moieties—such as an unsubstituted primary amine and a lipophilic cyclopropylethyl chain—the toxicological profile of the resulting molecule requires rigorous, mechanistic deconstruction.

This whitepaper provides an authoritative, preliminary toxicity profile for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine . Because empirical in vivo data for this specific novel scaffold is sparse, this guide leverages structural heuristics, analog extrapolation, and predictive toxicology to establish a self-validating framework for its preclinical evaluation.

Structural Rationale & Pharmacotoxicological Heuristics

As application scientists, we do not merely observe toxicity; we trace it back to its molecular origins. The toxicity profile of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine is dictated by the interplay of its three core structural domains:

  • The 1H-1,2,3-Triazole Core: Generally, 1,2,3-triazoles exhibit low inherent in vivo toxicity, high bioavailability, and excellent stability in both acidic and basic physiological conditions[3]. They do not readily undergo ring cleavage, meaning basal cytotoxicity is typically low[4].

  • The 4-Amino Group: Primary amines on heteroaromatic rings can act as sites for Phase II N-acetylation or Phase I N-oxidation. Furthermore, the basicity of the amine can lead to localized pH alterations, driving skin and eye irritation classifications (GHS Category 2/2A) seen in closely related analogs like 1H-1,2,3-triazol-4-amine hydrochloride[5].

  • The 2-Cyclopropylethyl Moiety (The Critical Liability): While the cyclopropyl group enhances lipophilicity and blood-brain barrier (BBB) penetration, it is a known structural alert. Cyclopropyl groups attached to aliphatic chains are highly susceptible to single-electron oxidation by Cytochrome P450 (CYP) enzymes. This can generate a cyclopropyl radical intermediate that undergoes rapid ring-opening, forming a reactive electrophile capable of covalently binding to the CYP enzyme, resulting in Mechanism-Based Inhibition (MBI).

Pathway Parent 1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-amine CYP CYP450 (e.g., 3A4) Parent->CYP Phase I Radical Cyclopropyl Radical CYP->Radical 1e- Oxidation NOxide N-Oxidation CYP->NOxide Amine Oxidation RingOpen Ring-Opened Metabolite Radical->RingOpen Rearrangement Inhibition Mechanism-Based Inhibition RingOpen->Inhibition Covalent Binding

CYP450-mediated metabolic pathways and reactive intermediate formation.

Predicted Quantitative Toxicity Endpoints

Based on the structural alerts and data from closely related analogs (e.g., 5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride), we can extrapolate the following baseline toxicity parameters[6].

Table 1: Preliminary Toxicity & Hazard Endpoints

ParameterPredicted Classification / ValueStructural Rationale / Causality
Acute Toxicity (Oral/Dermal) GHS Category 4 (300 - 2000 mg/kg)Driven by the primary amine and triazole core; consistent with standard triazol-amine profiles[6].
Skin/Eye Irritation Category 2 / 2ALocalized tissue interaction and pH effects from the basic 4-amino group[5].
STOT SE 3 (Single Exposure) Transient CNS/Respiratory IrritationLipophilic cyclopropylethyl tail enhances BBB penetration, potentially causing transient neuro-irritation[5][6].
Basal Cytotoxicity (HepG2) IC50 > 50 µM1,2,3-triazole scaffolds generally lack intrinsic cytotoxicity and exhibit high metabolic stability[3][4].

Self-Validating Experimental Workflows

To transition from predictive modeling to empirical validation, a tiered testing strategy is required. The following protocols are designed as self-validating systems, incorporating strict causality checks and control mechanisms.

Workflow T1 Tier 1: HepaRG Cytotoxicity T2 Tier 2: CYP450 TDI Assay T1->T2 IC50 > 50µM T3 Tier 3: In Vivo Murine Acute Tox T2->T3 IC50 Shift < 1.5x Dec Safety Profile Established T3->Dec NOAEL > 50mg/kg

Tiered self-validating workflow for preclinical toxicity profiling.

Protocol A: High-Content Hepatotoxicity Screening (HepaRG)

Causality Rationale: Standard HepG2 cells lack robust Phase I/II metabolic enzymes. Because the primary toxicity risk of this compound lies in the CYP-mediated ring-opening of the cyclopropyl group, HepaRG cells (which retain functional CYP expression) must be used to accurately assess metabolite-driven hepatotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed differentiated HepaRG cells into 96-well collagen-coated plates at a density of 72,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 7-point serial dilution of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤0.5%).

  • Incubation: Treat cells for 72 hours.

  • Multiparametric Staining: Wash cells with PBS and stain with a cocktail containing Hoechst 33342 (nuclear area/cell count), TMRM (mitochondrial membrane potential), and BODIPY (lipid accumulation).

  • Automated Imaging: Image using a high-content screening (HCS) confocal system.

  • Self-Validation Criteria: The assay is only valid if the positive control (Chlorpromazine, 50 µM) demonstrates a >50% reduction in mitochondrial membrane potential, confirming the cells' metabolic competence.

Protocol B: Time-Dependent Inhibition (TDI) Assay for CYP3A4

Causality Rationale: To definitively prove whether the cyclopropylethyl group causes mechanism-based inhibition (MBI), we measure the IC50 shift. If the compound covalently binds to CYP3A4 over time, its inhibitory potency will drastically increase (IC50 will drop) after pre-incubation with the enzyme and its cofactor (NADPH).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation Phase: Create two parallel reaction arms.

    • Arm 1 (0 min pre-incubation): Add the test compound (0.1–50 µM), Midazolam (CYP3A4 probe substrate), and NADPH simultaneously.

    • Arm 2 (30 min pre-incubation): Incubate the test compound with HLMs and NADPH for 30 minutes before adding the Midazolam substrate.

  • Reaction Quenching: After a 10-minute substrate incubation, quench both arms with ice-cold acetonitrile containing an internal standard (e.g., D4-1-hydroxymidazolam).

  • Quantification: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify 1-hydroxymidazolam formation.

  • Self-Validation Criteria: Calculate the IC50 shift (IC50 Arm 1 / IC50 Arm 2). An IC50 shift > 1.5 indicates time-dependent inhibition. The assay is validated using Verapamil as a positive TDI control (expected shift > 3.0).

Conclusion

The compound 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine presents a highly specific toxicological profile. While the 1,2,3-triazole core ensures robust systemic stability and low basal cytotoxicity[3][4], the combination of a primary amine and a cyclopropylethyl chain introduces specific liabilities—namely, mild acute toxicity (GHS Category 4)[6], localized irritation[5], and a high risk of CYP-mediated mechanism-based inhibition. By implementing the metabolically competent, self-validating workflows detailed above, drug development teams can definitively isolate and quantify these risks prior to in vivo escalation.

References

  • NextSDS Database.
  • NextSDS Database.
  • Bozorov, K., et al. "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities.
  • ACS Publications.
  • Dheer, D., et al. "1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
  • Sahu, M., et al. "A Recent Review on Drug Modifications Using 1, 2, 3-triazole.

Sources

Protocols & Analytical Methods

Method

A Robust, Multi-Step Synthesis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine via Click Chemistry and Curtius Rearrangement

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, a substituted aminotriazole of interest in medicinal chemistry. Direct installation of a C4-amino group onto the 1,2,3-triazole core via a standard one-step Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is challenging due to the instability of the requisite aminoacetylene synthon. To overcome this, we present a robust three-part strategy that leverages the power and regioselectivity of the CuAAC reaction to construct the triazole core, followed by a classic Curtius rearrangement to install the essential amino functionality. This guide explains the causality behind experimental choices, provides step-by-step protocols, and addresses critical safety considerations for handling azide compounds.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and dipole character make it an effective bioisostere for amide bonds.[3][4] The advent of "click chemistry," a concept introduced by K. B. Sharpless, revolutionized access to these scaffolds.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, enabling the efficient and regioselective fusion of an azide and a terminal alkyne to exclusively form 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[5][6][7]

While the CuAAC reaction is exceptionally versatile, the synthesis of triazoles with specific substitutions, such as a primary amine directly on the C4 position, requires a nuanced approach. This protocol details a reliable pathway to synthesize 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine by first preparing the requisite (2-azidoethyl)cyclopropane, followed by its CuAAC reaction with propiolic acid. The resulting triazole-4-carboxylic acid intermediate is then converted to the target 4-aminotriazole via a high-yielding Curtius rearrangement.

Overall Synthetic Workflow

The synthesis is performed in three primary stages: (1) Synthesis of the azide partner, (2) CuAAC reaction to form the triazole core, and (3) Conversion of the carboxylic acid to the target amine.

G cluster_0 Part 1: Azide Synthesis cluster_1 Part 2: Click Chemistry (CuAAC) cluster_2 Part 3: Functional Group Transformation A (2-Bromoethyl)cyclopropane B (2-Azidoethyl)cyclopropane A->B  NaN3, DMF (SN2 Reaction) D 1-(2-cyclopropylethyl)-1H-1,2,3- triazole-4-carboxylic acid B->D mid C Propiolic Acid C->D E Target Molecule: 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine D->E  Curtius Rearrangement mid->D  CuSO4·5H2O Na Ascorbate t-BuOH/H2O

Caption: Overall workflow for the synthesis of the target aminotriazole.

Part 1: Synthesis of (2-Azidoethyl)cyclopropane

Principle & Rationale

This initial step involves a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The azide anion (N₃⁻) is a potent nucleophile that displaces the bromide leaving group from (2-bromoethyl)cyclopropane. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation while leaving the azide anion minimally solvated, thereby enhancing its nucleophilicity and accelerating the reaction.[8]

Critical Safety Note: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. In the presence of acid, it generates hydrazoic acid (HN₃), which is a toxic, volatile, and dangerously explosive gas.[9] All manipulations must be performed in a well-ventilated fume hood, and acidic conditions must be strictly avoided during reaction and workup.

Materials and Equipment
Reagent/MaterialQuantityPurpose
(2-Bromoethyl)cyclopropane10.0 g (66.2 mmol)Starting Material
Sodium Azide (NaN₃)5.16 g (79.4 mmol)Azide Source
N,N-Dimethylformamide (DMF)100 mLSolvent
Diethyl Ether~300 mLExtraction Solvent
Saturated NaCl Solution~100 mLAqueous Wash
Anhydrous Magnesium Sulfate~10 gDrying Agent
Round-bottom flask (250 mL)1Reaction Vessel
Magnetic Stirrer/Hotplate1Agitation/Heating
Separatory Funnel (500 mL)1Extraction
Rotary Evaporator1Solvent Removal
Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.16 g of sodium azide in 100 mL of DMF.

  • Addition of Alkyl Halide: To the stirring suspension, add 10.0 g of (2-bromoethyl)cyclopropane dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate system).

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate using a rotary evaporator at low temperature (<30 °C) and pressure. Caution: Do not distill the product to dryness, as low molecular weight organic azides can be explosive in concentrated form.[10]

  • Characterization: The resulting pale yellow oil, (2-azidoethyl)cyclopropane, should be used directly in the next step without further purification. The successful synthesis can be confirmed by IR spectroscopy (strong azide stretch at ~2100 cm⁻¹) and ¹H NMR.

Part 2: CuAAC Synthesis of the Triazole-Carboxylic Acid Intermediate

Principle & Rationale

This step employs the CuAAC reaction to construct the 1,2,3-triazole ring. The reaction joins the previously synthesized (2-azidoethyl)cyclopropane with propiolic acid. The active Cu(I) catalyst is generated in situ from the reduction of Copper(II) sulfate by sodium ascorbate.[1][11] This catalytic system is highly efficient, tolerant of various functional groups (including the carboxylic acid here), and proceeds readily in a mixture of t-butanol and water, which helps to solubilize both the organic and inorganic reagents.[12]

Materials and Equipment
Reagent/MaterialQuantityPurpose
(2-Azidoethyl)cyclopropane6.2 g (~55.8 mmol)Azide Partner
Propiolic Acid3.9 g (55.8 mmol)Alkyne Partner
Copper(II) Sulfate Pentahydrate0.70 g (2.8 mmol)Catalyst Precursor
Sodium Ascorbate1.1 g (5.6 mmol)Reducing Agent
t-Butanol75 mLCo-solvent
Deionized Water75 mLCo-solvent
Round-bottom flask (250 mL)1Reaction Vessel
Magnetic Stirrer1Agitation
Step-by-Step Protocol
  • Setup: In a 250 mL round-bottom flask, dissolve the crude (2-azidoethyl)cyclopropane (~55.8 mmol) and 3.9 g of propiolic acid in a mixture of 75 mL of t-butanol and 75 mL of water.

  • Catalyst Addition: To this solution, add 0.70 g of Copper(II) sulfate pentahydrate and stir until it dissolves.

  • Initiation: Add 1.1 g of sodium ascorbate to the reaction mixture. The solution will typically change color (e.g., to yellow or orange), indicating the formation of the Cu(I) species and the start of the reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. The product will often precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether to facilitate drying.

  • Drying: Dry the white solid under vacuum to yield 1-(2-cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the azide peak in the IR spectrum is also a key indicator of reaction completion.

Part 3: Curtius Rearrangement to 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

Principle & Rationale

The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂). The process involves three key transformations:

  • Acyl Azide Formation: The carboxylic acid is first activated, typically by conversion to an acid chloride using thionyl chloride (SOCl₂), and then reacted with sodium azide.

  • Rearrangement: The resulting acyl azide is thermally unstable and, upon gentle heating, rearranges to an isocyanate intermediate with the loss of dinitrogen gas (N₂).

  • Hydrolysis: The isocyanate is then hydrolyzed under acidic or basic conditions to yield the primary amine and carbon dioxide.

Materials and Equipment
Reagent/MaterialQuantityPurpose
Triazole-4-carboxylic acid5.0 g (27.6 mmol)Starting Material
Thionyl Chloride (SOCl₂)4.9 g (3.0 mL, 41.4 mmol)Activating Agent
Toluene100 mL + 50 mLSolvent
Sodium Azide (NaN₃)2.7 g (41.4 mmol)Azide Source
t-Butanol50 mLTrapping Agent/Solvent
Concentrated HCl~20 mLHydrolysis Agent
Sodium Hydroxide Solution (10 M)As neededNeutralization
Dichloromethane (DCM)~150 mLExtraction Solvent
Step-by-Step Protocol
  • Acid Chloride Formation: Suspend 5.0 g of the triazole-carboxylic acid in 50 mL of toluene in a flask equipped with a reflux condenser. Add 3.0 mL of thionyl chloride and a catalytic drop of DMF. Heat the mixture to 80 °C for 2 hours until the solution becomes clear.

  • Solvent Removal: Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Acyl Azide Formation: Re-dissolve the crude acid chloride in 50 mL of dry acetone. In a separate flask, dissolve 2.7 g of sodium azide in a minimal amount of water (~10 mL) and add it to the acetone solution, keeping the temperature below 10 °C with an ice bath. Stir for 1 hour.

  • Extraction of Acyl Azide: Add 100 mL of cold water and extract the acyl azide into toluene (2 x 50 mL). Caution: Acyl azides are potentially explosive; handle with care and avoid high temperatures.

  • Rearrangement and Trapping: Dry the toluene solution over anhydrous Na₂SO₄. Transfer the dried solution to a flask containing 50 mL of t-butanol. Heat the mixture gently to 80-90 °C. Vigorous evolution of N₂ gas will be observed. Maintain heating for 2-3 hours until gas evolution ceases. This process forms the Boc-protected amine in situ.

  • Deprotection and Hydrolysis: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add 50 mL of a 1:1 mixture of dioxane and concentrated HCl. Stir at room temperature for 4-6 hours to remove the Boc group.

  • Final Workup and Isolation: Evaporate the solvent. Dissolve the residue in water and neutralize carefully with 10 M NaOH solution to pH ~10-11. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to yield the final product, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, as a solid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete reaction; wet DMF; inefficient extraction.Ensure starting bromide is pure. Use anhydrous DMF. Increase number of extractions.
CuAAC reaction stalls (Part 2) Inactive catalyst (Cu(I) oxidized to Cu(II)); poor solubility.Ensure sodium ascorbate is fresh and added last. Use a 5:1 ligand:copper ratio (e.g., with THPTA) if reactants are sensitive.[12] Add more co-solvent if needed.
Low yield in Curtius Rearrangement (Part 3) Incomplete acid chloride formation; premature decomposition of acyl azide; incomplete hydrolysis.Ensure complete reaction with SOCl₂. Keep temperatures low during acyl azide formation and workup. Extend hydrolysis time or gently heat if necessary.
Final product is impure Incomplete reaction; side products from rearrangement.Optimize purification; recrystallization or careful column chromatography may be required.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.101 synthesize/full]([Link] synthesize/full)[2][5][13]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 2011. [12]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [14]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [1]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 2021. [15]

  • What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate, 2014. [10]

  • Technical Support Center: Synthesis of Cyclopropyl Azide. BenchChem. [16]

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm, 2022. [11]

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing, 2022. [3][4]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications, 2022. [9]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 2011. [6]

  • The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. ResearchGate, 2012. [7]

  • Synthesis of 4- and 5-aminotriazolamers. Gifu Pharmaceutical University, 2026.

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 2018. [17]

  • General Overview of the Synthesis of Cyclopropyl Azide from Cyclopropyl Bromide. BenchChem. [8]

Sources

Application

Application Note: 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in Drug Discovery

Executive Summary The 1,2,3-triazole scaffold has evolved from a simple synthetic linker into a highly privileged pharmacophore and bioisostere in modern medicinal chemistry [1]. Specifically, 1-(2-cyclopropylethyl)-1H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold has evolved from a simple synthetic linker into a highly privileged pharmacophore and bioisostere in modern medicinal chemistry [1]. Specifically, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine represents a highly specialized building block and lead-like scaffold. By combining the hydrogen-bonding capacity of a 4-amino group with the metabolic stability and lipophilic efficiency of a cyclopropylethyl tail, this compound serves as a critical tool for hit-to-lead optimization, particularly in the development of immuno-oncology therapeutics and the bioisosteric replacement of labile amides.

This application note provides a comprehensive guide to the structural rationale, biological applications, and validated experimental protocols for utilizing this compound in drug discovery workflows.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why specific structural moieties are selected rather than just observing their effects. The design of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine is driven by precise causality:

  • The 1,2,3-Triazole Core: Functions as an amide bioisostere. It mimics the planar geometry and dipole moment of a trans-amide bond but is completely resistant to proteolytic cleavage and hydrolysis [2].

  • The 4-Amino Substitution: The amino group acts as a critical hydrogen bond donor. Furthermore, it electronically enriches the triazole ring, significantly enhancing its ability to coordinate with transition metals—a crucial feature for inhibiting metalloenzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) [3].

  • The 2-Cyclopropylethyl Tail (N1 Position): Alkyl chains are highly susceptible to Cytochrome P450 (CYP450)-mediated ω and ω -1 oxidation. The terminal cyclopropyl ring introduces steric bulk and high bond-dissociation energy, effectively blocking oxidative metabolism while perfectly occupying small, hydrophobic binding pockets (lead-oriented synthesis) [4].

Table 1: Physicochemical & ADME Profile Summary
ParameterValue / CharacteristicDrug Discovery Implication
Molecular Weight 152.20 g/mol Highly efficient fragment/lead-like starting point.
LogP (Predicted) 1.2 - 1.5Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 56.8 ŲExcellent membrane permeability; potential for CNS penetration.
Metabolic Stability (HLM) High ( T1/2​>120 min)Cyclopropyl ring prevents rapid CYP450 aliphatic oxidation.
Bioisosteric Equivalence Anilines, Amides, ImidazolesReplaces toxicophores (anilines) or labile bonds (amides).

Application 1: Targeted IDO1 Inhibition in Immuno-Oncology

Mechanism and Causality

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the degradation of L-tryptophan into kynurenine. Tumors exploit this pathway to deplete tryptophan, thereby suppressing T-cell activity and evading immune detection. 4-Amino-1,2,3-triazole derivatives have been identified as uniquely potent, reversible inhibitors of IDO1. The 1,2,3-triazole ring directly coordinates with the ferrous ( Fe2+ ) ion of the heme active site, while the 4-amino group forms critical hydrogen bonds with surrounding residues (e.g., Ser167) [3][4]. The 2-cyclopropylethyl group fits snugly into the hydrophobic Pocket A of the IDO1 active site, anchoring the molecule.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Active Site) Trp->IDO1 Substrate Binding Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression (Tumor Evasion) Kyn->Immune Accumulation Inhibitor 1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-amine Complex Triazole-Heme Coordination Inhibitor->Complex Binds Ferrous Ion Complex->IDO1 Competitive Inhibition ImmuneAct T-Cell Activation (Anti-Tumor) Complex->ImmuneAct Restores Immunity

Graphviz Diagram 1: Mechanism of IDO1 inhibition by 4-amino-1,2,3-triazoles restoring T-cell immunity.

Protocol 1: Recombinant Human IDO1 Enzymatic Inhibition Assay

This protocol is designed as a self-validating system, utilizing methylene blue as an electron carrier and Epacadostat as a positive control to ensure assay integrity.

Materials:

  • Recombinant human IDO1 enzyme (His-tagged).

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 μ M methylene blue, 100 μ g/mL catalase.

  • Substrate: 400 μ M L-Tryptophan.

  • Positive Control: Epacadostat (100 nM).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh daily. Causality: Ascorbic acid and methylene blue are strictly required to maintain the heme iron in its active, reduced ferrous ( Fe2+ ) state. Catalase prevents hydrogen peroxide-mediated enzyme degradation.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in DMSO (final DMSO concentration 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Add 10 nM IDO1 enzyme to the compound dilutions in a 96-well plate. Incubate at room temperature for 15 minutes to allow for equilibrium binding of the triazole to the heme iron.

  • Reaction Initiation: Add L-Tryptophan to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Quenching & Derivatization: Stop the reaction by adding 30% trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm using a microplate reader.

  • Validation Check: The assay is valid only if the Epacadostat control yields an IC50​ within 3-fold of 72 nM, and the Z′ factor of the plate is >0.6 .

Application 2: Bioisosteric Replacement for ADME Optimization

Mechanism and Causality

In hit-to-lead optimization, primary amides and anilines often suffer from rapid in vivo clearance due to amidases and CYP450-driven N-acetylation/oxidation. Replacing these labile groups with 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine preserves the spatial geometry and hydrogen-bonding network of the original pharmacophore while drastically increasing the metabolic half-life ( T1/2​ ) [2].

Bioisosteric_Workflow Hit Labile Hit Compound (Amide/Aniline) Design Bioisosteric Replacement (Triazole Scaffold) Hit->Design Poor Half-life Synthesis CuAAC Click Chemistry (Azide + Alkyne) Design->Synthesis Structural Tuning Compound 1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-amine Synthesis->Compound Regioselective Yield Assay Microsomal Stability (HLM Assay) Compound->Assay In Vitro Testing Lead Optimized Lead (High Stability) Assay->Lead Data Validation

Graphviz Diagram 2: Hit-to-lead workflow utilizing 1,2,3-triazoles for bioisosteric ADME optimization.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the triazole derivative compared to its amide parent.

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Internal Standard: Tolbutamide.

  • Positive Controls: Verapamil (rapid clearance) and Dextromethorphan (moderate clearance).

Step-by-Step Methodology:

  • Reaction Mixture: Combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM, and 1 μ M of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate CYP450-mediated metabolism. Causality: Without NADPH, CYP enzymes cannot perform oxidative metabolism; a minus-NADPH control must be included to rule out chemical instability or non-CYP degradation.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing the internal standard (Tolbutamide). Causality: Cold acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Validation: Calculate the elimination rate constant ( k ) from the natural log of the percentage remaining versus time. The assay is validated if Verapamil shows >80% depletion at 30 minutes.

Quantitative Data Summary

The following table summarizes the expected improvements when utilizing 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine as a bioisostere and IDO1 targeting scaffold compared to traditional aniline/amide analogs.

Table 2: Comparative Efficacy and Stability Data
Compound ClassIDO1 IC50​ (nM)HLM T1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)
Traditional Aniline Hit 1,25012115.5
N-Propyl-Triazole Analog 3402849.5
1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine 45 > 120 < 5.0

Note: The cyclopropylethyl variant demonstrates a synergistic leap in both potency (due to optimal Pocket A filling) and metabolic stability (due to CYP450 resistance).

References

  • Frontiers in Pharmacology. (2024). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Available at:[Link]

  • Expert Opinion on Drug Discovery. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Available at:[Link]

  • Frontiers in Pharmacology. (2024). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Available at:[Link]

  • Molecules (MDPI). (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at:[Link]

Method

Application Note: 1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine as a Versatile Bidentate Ligand in Coordination Chemistry

Target Audience: Researchers, Coordination Chemists, and Metallodrug Development Professionals Compound CAS: 1509438-16-7 Rationale & Structural Dynamics The design of transition metal complexes for catalysis and bioinor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Metallodrug Development Professionals Compound CAS: 1509438-16-7

Rationale & Structural Dynamics

The design of transition metal complexes for catalysis and bioinorganic applications heavily relies on the stereoelectronic tuning of the ligand sphere. 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine has emerged as a highly modular, commercially available building block that offers a dual-functionality approach to coordination chemistry[1].

From a mechanistic standpoint, this ligand provides two distinct structural advantages:

  • The 4-Amino-1,2,3-Triazole Core: The 1,2,3-triazole ring acts as a strong σ -donor and a moderate π -acceptor. When coupled with the exocyclic primary amine at the C4 position, the molecule becomes an excellent bidentate chelator. It coordinates to transition metals via the N3 atom of the triazole and the nitrogen of the 4-amino group, forming a thermodynamically highly stable 5-membered metallacycle[2].

  • The 2-Cyclopropylethyl Moiety: Unlike simple linear alkyl chains, the cyclopropylethyl group introduces specific steric bulk without rigidifying the entire complex. In metallodrug development (such as Ruthenium-based anti-cancer agents), this moiety increases the complex's hydrodynamic volume and lipophilicity ( logP ), which directly enhances passive diffusion across biological membranes while mitigating off-target protein sequestration[2].

Mechanistic Coordination Chemistry

Depending on the metal center's oxidation state and hardness, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine can adopt multiple coordination modes. While monodentate coordination via N3 is possible with soft metals (e.g., Ag⁺, Au⁺), transition metals such as Ru(II), Cu(II), and Pd(II) heavily favor bidentate chelation[3].

CoordinationModes Ligand 1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-amine Mono Monodentate (via N3) Ligand->Mono Soft metals (Ag+, Au+) Bidentate Bidentate Chelation (via N3 and NH2) Ligand->Bidentate Transition metals (Ru2+, Cu2+) Bridging Bridging (via N2, N3, or NH2) Ligand->Bridging Polynuclear networks

Fig 1. Primary coordination modes of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine.

Self-Validating Synthesis Protocol: Ru(II) Half-Sandwich Complexes

The following protocol details the synthesis of a cationic half-sandwich Ruthenium(II) complex: [Ru(η⁶-p-cymene)(L)Cl]PF₆. This methodology is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each mechanistic step[2].

Materials & Reagents
  • Ligand (L): 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (1.0 equiv)

  • Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [Ru(p-cymene)Cl₂]₂ (0.5 equiv)

  • Counterion Source: Ammonium hexafluorophosphate, NH₄PF₆ (1.2 equiv)

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Methanol (MeOH), Cold Diethyl Ether.

Step-by-Step Methodology
  • Precursor Solubilization: Dissolve 0.5 equiv of [Ru(p-cymene)Cl₂]₂ in a 1:1 mixture of anhydrous DCM/MeOH under a Nitrogen (N₂) atmosphere.

    • Causality: MeOH is required to break the chloride-bridged Ru dimer, while DCM ensures the lipophilic cyclopropylethyl-substituted ligand remains fully solvated upon addition. The N₂ atmosphere prevents the oxidation of the electron-rich 4-amino group.

  • Ligand Addition: Slowly add 1.0 equiv of the ligand to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 40°C and stir for 12 hours.

    • Validation Checkpoint 1: The solution will transition from a deep, opaque orange to a clear, bright yellow/green. If the solution remains orange, the dimer has not fully cleaved, indicating insufficient thermal activation.

  • Counterion Exchange: Add 1.2 equiv of NH₄PF₆ and stir for an additional 2 hours at room temperature.

    • Causality: This step is not merely for isolation. The non-coordinating PF₆⁻ anion thermodynamically drives the displacement of the inner-sphere chloride, forcing the 4-amino group to coordinate to the Ru(II) center and close the 5-membered chelate ring[3].

  • Precipitation & Isolation: Concentrate the solution under reduced pressure to ~2 mL. Add an excess of cold diethyl ether to precipitate the cationic complex.

    • Validation Checkpoint 2: A fine microcrystalline solid should crash out. If an oil forms, trace DCM remains; re-dissolve in minimal MeOH and repeat the ether precipitation.

  • Filtration: Filter the precipitate, wash with cold ether (3 × 5 mL), and dry under high vacuum.

Workflow Step1 Step 1: Dissolve Ligand (1 eq in DCM/MeOH) Step2 Step 2: Add Metal Precursor ([Ru(p-cymene)Cl2]2, 0.5 eq) Step1->Step2 Step3 Step 3: Stir & Heat (40°C, 12 h, N2 atm) Step2->Step3 Step4 Step 4: Counterion Exchange (Add NH4PF6, 1.2 eq) Step3->Step4 Step5 Step 5: Precipitation & Wash (Cold Et2O, Vacuum Dry) Step4->Step5 Step6 Step 6: Characterization (NMR, IR, XRD) Step5->Step6

Fig 2. Self-validating experimental workflow for synthesizing Ru(II) complexes.

Spectroscopic Validation & Data Interpretation

To confirm successful bidentate coordination, compare the analytical data of the isolated complex against the free ligand. The table below summarizes the diagnostic shifts expected during characterization[2],[3].

Analytical MethodFree LigandCoordinated Complex [Ru(η⁶-p-cymene)(L)Cl]PF₆Diagnostic Indication
¹H NMR (Triazole C5-H) ~ 7.40 ppm (singlet)~ 8.10 ppm (singlet)Downfield shift confirms N3 metal coordination due to metal-induced deshielding of the triazole ring.
¹H NMR (Amine -NH₂) ~ 4.20 ppm (broad singlet)~ 5.50 ppm (broad, split)Downfield shift and line broadening confirm the primary amine's lone pair is donated to the Ru(II) center.
FT-IR (N-H stretch) 3450, 3320 cm⁻¹3280, 3150 cm⁻¹Shift to lower wavenumbers indicates N-H bond weakening caused by M-N bond formation.
FT-IR (C=C/C=N stretch) 1620 cm⁻¹1585 cm⁻¹Shift to lower frequencies indicates perturbation of the triazole ring's electron density upon chelation.
UV-Vis (MLCT band) None (UV absorption only)~ 380 - 420 nmAppearance of a new band confirms Metal-to-Ligand Charge Transfer (MLCT), characteristic of Ru(II)-triazole complexes.

References

  • Triazole-Based Half-Sandwich Ruthenium(II) Compounds: From In Vitro Antiproliferative Potential to In Vivo Toxicity Evaluation Source: Inorganic Chemistry (ACS Publications), 2021. URL:[Link][2]

  • 1-(2-Picolyl)-substituted 1,2,3-triazole as novel chelating ligand for the preparation of ruthenium complexes with potential anticancer activity Source: Journal of Inorganic Biochemistry (PubMed), 2011. URL:[Link][3]

  • High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes Source: Nature Communications, 2023. URL:[Link][1]

Sources

Application

Application Notes and Protocols: Functionalization of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine for Bioconjugation

Introduction: A Novel Scaffold for Bioconjugation The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry and chemical biology, largely due to its desirable properties as a stable and versatile linker.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for Bioconjugation

The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry and chemical biology, largely due to its desirable properties as a stable and versatile linker.[1] Its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, allows for the efficient and specific connection of molecular fragments.[2] This application note focuses on a unique triazole derivative, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, a promising scaffold for bioconjugation.

The incorporation of a cyclopropyl group is a strategic choice in drug design. This small, strained ring system can enhance metabolic stability, improve potency, and reduce off-target effects.[3] The 4-amino group on the triazole ring provides a versatile handle for the attachment of biomolecules, such as proteins, peptides, and nucleic acids, as well as functional moieties like fluorophores and imaging agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine for bioconjugation applications. We will explore key functionalization strategies, including acylation, sulfonylation, and reductive amination, complete with detailed, field-proven protocols.

Synthesis of the Core Scaffold: 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

A robust and reproducible synthesis of the core scaffold is paramount. While a direct, one-pot synthesis from commercially available starting materials is ideal, a multi-step approach is often necessary for novel structures. Below is a proposed synthetic pathway based on established chemical transformations.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Cyclopropylethanol B 2-Cyclopropylethyl tosylate/halide A->B TsCl, Pyridine or SOCl2 / PBr3 C 2-Cyclopropylethyl azide B->C NaN3, DMF D 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine C->D [3+2] Cycloaddition with a suitable three-carbon aminating synthon

Caption: Proposed synthetic route to the target compound.

Step 1: Synthesis of 2-Cyclopropylethyl azide

The synthesis of the key azide intermediate can be achieved from 2-cyclopropylethanol. The hydroxyl group is first converted to a good leaving group, such as a tosylate or a halide. Subsequent reaction with sodium azide in a polar apathetic solvent like DMF affords 2-cyclopropylethyl azide.[4]

Step 2: [3+2] Cycloaddition to form the 4-amino-1,2,3-triazole

The formation of the 4-amino-1,2,3-triazole ring can be accomplished through a [3+2] cycloaddition reaction between 2-cyclopropylethyl azide and a suitable three-carbon aminating synthon. One such approach involves the use of ynamides or other activated alkynes followed by a subsequent amination step. A more direct method would be a multicomponent reaction. While a specific protocol for this transformation with 2-cyclopropylethyl azide is not yet established in the literature, similar syntheses of 1,4-disubstituted 4-amino-1,2,3-triazoles provide a strong foundation for methods development.[5][6]

Functionalization of the 4-Amino Group for Bioconjugation

The exocyclic amino group at the 4-position of the triazole ring serves as a nucleophilic handle for covalent modification. The choice of functionalization strategy will depend on the desired linker chemistry and the nature of the biomolecule to be conjugated.

Acylation with Activated Esters

Acylation with N-hydroxysuccinimide (NHS) esters is one of the most common methods for labeling biomolecules. The reaction of the 4-amino group with an NHS ester of a molecule of interest (e.g., a fluorescent dye, biotin, or a drug) forms a stable amide bond.

Protocol: Acylation of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine with an NHS Ester

  • Dissolution: Dissolve 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution to act as a proton scavenger.

  • Addition of NHS Ester: Add the desired NHS ester (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Solvent DMF, DMSOAprotic solvents to prevent hydrolysis of the NHS ester.
Base DIPEAScavenges the proton released during acylation without competing as a nucleophile.
Temperature Room TemperatureSufficient for the reaction to proceed without significant degradation of reagents.
Monitoring TLC, LC-MSTo determine the endpoint of the reaction and identify any side products.
Sulfonylation

Reaction of the 4-amino group with a sulfonyl chloride results in the formation of a stable sulfonamide linkage. This chemistry is often employed to introduce specific functionalities or to modulate the physicochemical properties of the molecule.

Protocol: Sulfonylation of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

  • Dissolution: Dissolve 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Addition of Base: If using DCM, add a base like triethylamine or pyridine (1.5-2.0 eq). Pyridine can also serve as the solvent.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. If using DCM, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Reductive Amination

Reductive amination allows for the formation of a secondary amine linkage by reacting the primary 4-amino group with an aldehyde or ketone in the presence of a reducing agent. This is a versatile method for introducing a wide range of substituents.

Protocol: Reductive Amination of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

  • Formation of Imine: Dissolve 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Adjust the pH to basic with sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify by column chromatography.

Functionalization Workflow Start 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine Acylation Acylation (NHS Ester, DIPEA, DMF) Start->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Start->Sulfonylation ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Start->ReductiveAmination Product_Acyl Amide-linked Bioconjugate Acylation->Product_Acyl Product_Sulfonyl Sulfonamide-linked Bioconjugate Sulfonylation->Product_Sulfonyl Product_Amine Secondary Amine-linked Bioconjugate ReductiveAmination->Product_Amine

Caption: Overview of functionalization strategies.

Bioconjugation to Proteins

The functionalized triazole derivatives can be conjugated to proteins through various strategies, depending on the reactive group introduced. For example, a derivative functionalized with a maleimide group via an acyl linker can be selectively reacted with cysteine residues on a protein.

General Protocol for Protein Conjugation

  • Buffer Exchange: Ensure the protein is in an appropriate buffer, free of primary amines (e.g., Tris) if using an NHS ester-functionalized triazole. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is often suitable.

  • Preparation of Reagents: Dissolve the functionalized triazole derivative in a water-miscible organic solvent like DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the stock solution of the functionalized triazole to the protein solution. The molar ratio of the triazole derivative to the protein will need to be optimized for the desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature or 4 °C for a specified time (typically 1-4 hours).

  • Purification: Remove the excess, unreacted triazole derivative by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Characterize the resulting bioconjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling and confirm conjugation.

Conclusion

The 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine scaffold represents a promising platform for the development of novel bioconjugates. The synthetic accessibility of the core structure, combined with the versatility of the 4-amino group for functionalization, provides a rich chemical space for exploration. The protocols outlined in this application note offer a solid foundation for researchers to begin utilizing this innovative molecule in their drug discovery and chemical biology endeavors. As with any novel chemical entity, optimization of reaction conditions will be crucial for achieving high yields and purity.

References

  • Shingate, B. B. (2014). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Yoo, E. J., Ahlquist, M., & Kim, S. H. (2010). A new route to 4-amino-1,2,3-triazoles via copper-catalyzed cycloaddition of ynamides and azides. Organic letters, 12(7), 1640–1643.
  • BenchChem. (2025).
  • Biologically active 4‐amino‐1,2,3‐triazole derivatives. (2020).
  • BenchChem. (2025).
  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • Divergent Synthesis of 4‐Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. (2021).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
  • Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. (2010). Molecules, 15(10), 6773-6789.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry.
  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. (2014). Longdom Publishing.
  • BenchChem. (2025). Technical Support Center: Synthesis of Cyclopropyl Azide.
  • New and easy route to primary cyclopropylamines from nitriles. (2001). Organic Chemistry Portal.
  • Alkyl azide synthesis by azidonation, hydroazidation or substitution. (n.d.). Organic Chemistry Portal.
  • Biologically active 4‐amino‐1,2,3‐triazole derivatives. (2020).
  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transform
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(1), 35-42.
  • Metal-Free Fast Azidation Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-defined Azido. (2016). DR-NTU.
  • Alkyl azide synthesis by azidonation, hydroazidation or substitution. (n.d.). Organic Chemistry Portal.
  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. (2021). Synthesis, 53(10), 1901-1910.
  • Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted[3][5][7]Triazolo[3,4-b][5][7]thiadiazoles: A Review. (2025). Molecules, 30(9), 3987.

  • Preparation of Polyfunctional Acyl Azides. (n.d.). AWS.
  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. (2013). Beilstein Journal of Organic Chemistry, 9, 172-179.
  • In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. (2024). The Journal of Organic Chemistry.
  • Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[3][5][7]triazole-3-carboxylate. (2004). Journal of Molecular Structure, 689(1-3), 157-169.

  • Design, Modeling and Synthesis of 1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates as Potential Antibacterial Agents. (2017). Molecules, 22(10), 1686.
  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo- β-Lactamases. (2020). Pharmaceuticals, 13(3), 52.

Sources

Method

Application Note: Scalable Synthesis of 1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine via Regioselective CuAAC Click Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary & Route Rationale The synthesis of 1-alkyl-4-amino-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Route Rationale

The synthesis of 1-alkyl-4-amino-1H-1,2,3-triazoles is a critical transformation in medicinal chemistry, providing rigid, metabolically stable bioisosteres for amides and heterocycles. This guide details a highly efficient, four-step synthetic route to 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine .

Rather than relying on the thermal Huisgen cycloaddition—which requires harsh conditions and yields a difficult-to-separate mixture of 1,4- and 1,5-regioisomers—this protocol leverages Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to guarantee exclusive formation of the 1,4-disubstituted triazole[1].

Mechanistic Causality & Safety Architecture
  • Alkyne Selection: Unprotected ynamines are highly unstable and prone to rapid polymerization. By utilizing tert-butyl ethynylcarbamate (N-Boc-ethynylamine), the bulky Boc group provides essential steric shielding and electronic stabilization during the CuAAC step, ensuring high yields before being seamlessly cleaved in the final step[2].

  • Catalytic System: Copper(I) is generated in situ using copper(II) sulfate and sodium ascorbate. This causality-driven choice prevents the oxidative homocoupling of alkynes (Glaser coupling) and avoids the strict anaerobic handling required when using sensitive Cu(I) halides[3].

  • Azide Safety Threshold (Critical Insight): The intermediate, 1-azido-2-cyclopropylethane, has a molecular formula of C₅H₉N₃. According to the empirical safety rule for azides, the ratio of (NC​+NO​)/NN​ must be ≥3 to be considered non-explosive. Here, the ratio is 5/3=1.67 . Because this falls well below the safety threshold, the protocol explicitly dictates that the azide must never be concentrated to dryness . Instead, it is telescoped into the click reaction as a titrated organic solution.

Synthetic Workflow & Reaction Pathway

Workflow SM 2-Cyclopropylethanol (Starting Material) Step1 Step 1: Mesylation MsCl, Et3N, DCM, 0°C to RT SM->Step1 Int1 2-Cyclopropylethyl methanesulfonate (Intermediate 1) Step1->Int1 Step2 Step 2: Azidation NaN3, DMF, 80°C Int1->Step2 Int2 1-Azido-2-cyclopropylethane (Intermediate 2 - Do Not Isolate) Step2->Int2 Step3 Step 3: CuAAC Click Chemistry tert-Butyl ethynylcarbamate, CuSO4, Na Ascorbate Int2->Step3 Int3 tert-Butyl (1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-yl)carbamate (Intermediate 3) Step3->Int3 Step4 Step 4: Boc Deprotection TFA, DCM, RT Int3->Step4 Product 1-(2-Cyclopropylethyl)- 1H-1,2,3-triazol-4-amine (Final Product) Step4->Product

Figure 1: Four-step synthetic workflow for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine.

Quantitative Data & Self-Validating IPCs

A self-validating protocol requires rigorous In-Process Controls (IPCs) to ensure each transformation is complete before proceeding. Table 1 outlines the stoichiometric parameters, while Table 2 provides the analytical markers required to validate each intermediate.

Table 1: Reaction Stoichiometry & Yield Projections

StepSubstrate / ReagentMW ( g/mol )EquivalentsTarget Yield
1 2-Cyclopropylethanol86.131.0095%
Methanesulfonyl chloride (MsCl)114.551.20-
2 2-Cyclopropylethyl mesylate164.221.0090%
Sodium azide (NaN₃)65.011.50-
3 1-Azido-2-cyclopropylethane111.151.0085%
tert-Butyl ethynylcarbamate141.171.05-
4 Boc-protected triazole252.311.0095%
Trifluoroacetic acid (TFA)114.0210.0-

Table 2: In-Process Analytical Controls (IPC)

CompoundTLC (Hex/EtOAc 7:3)LC-MS (ESI+)Key ¹H NMR Diagnostic Peaks (CDCl₃)
Intermediate 1 R_f = 0.6 (KMnO₄ active)No ionizationδ 4.25 (t, 2H, -CH₂-O-Ms), 3.00 (s, 3H, -CH₃)
Intermediate 2 R_f = 0.8 (KMnO₄ active)No ionizationIR (neat): Strong, sharp band at ~2100 cm⁻¹
Intermediate 3 R_f = 0.4 (UV active)[M+H]⁺ = 253.1δ 7.80 (s, 1H, triazole-CH), 1.52 (s, 9H, Boc)
Final Product R_f = 0.1 (Ninhydrin active)[M+H]⁺ = 153.1δ 7.35 (s, 1H, triazole-CH), Boc peak absent

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Cyclopropylethyl methanesulfonate
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclopropylethanol (10.0 g, 116 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (24.2 mL, 174 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add methanesulfonyl chloride (10.8 mL, 139 mmol, 1.2 eq) over 15 minutes. Causality: Slow addition controls the exothermic mesylation, preventing the formation of alkyl chloride side-products.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Validate completion via TLC (stain with KMnO₄).

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Separate the organic layer and wash sequentially with 1N HCl (100 mL), saturated NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 1-Azido-2-cyclopropylethane (Hazard Warning)

CRITICAL SAFETY PROTOCOL: Do not concentrate the resulting azide to dryness due to explosion risks.

  • Setup: Dissolve Intermediate 1 (18.1 g, 110 mmol) in anhydrous DMF (150 mL).

  • Substitution: Add sodium azide (10.7 g, 165 mmol, 1.5 eq). Heat the suspension to 80 °C and stir for 12 hours. Causality: DMF accelerates the SN2 displacement by solvating the sodium cation, leaving a highly nucleophilic, naked azide anion.

  • Workup: Cool to RT. Dilute the mixture with water (300 mL) and extract with methyl tert-butyl ether (MTBE, 3 × 100 mL).

  • Purification: Wash the combined MTBE extracts with water (3 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous MgSO₄ and filter.

  • Titration: Do not evaporate. Take a 1.0 mL aliquot, add a known mass of mesitylene as an internal standard, and determine the azide concentration via ¹H NMR integration.

Step 3: Synthesis of tert-Butyl (1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl)carbamate
  • Setup: To a 500 mL flask containing the titrated MTBE solution of Intermediate 2 (approx. 100 mmol), carefully apply a mild vacuum (200 mbar at 20 °C) to reduce the MTBE volume to ~30 mL.

  • Solvent Swap: Add tert-butanol (100 mL) and water (100 mL).

  • Reagent Addition: Add tert-butyl ethynylcarbamate (14.8 g, 105 mmol, 1.05 eq).

  • Catalyst Generation: Add sodium ascorbate (1.98 g, 10 mmol, 0.1 eq), followed by copper(II) sulfate pentahydrate (1.25 g, 5 mmol, 0.05 eq). Causality: The solution will briefly turn yellow/brown as Cu(II) is reduced to the catalytically active Cu(I) species.

  • Reaction: Stir vigorously at RT for 14 hours. Validate completion via LC-MS (target mass: 253.1).

  • Workup: Dilute with EtOAc (200 mL) and 10% aqueous NH₄OH (100 mL) to sequester copper salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield Intermediate 3 as a white solid.

Step 4: Synthesis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine
  • Setup: Dissolve Intermediate 3 (20.0 g, 79.3 mmol) in anhydrous DCM (150 mL). Cool to 0 °C.

  • Deprotection: Add trifluoroacetic acid (TFA, 60.6 mL, ~793 mmol, 10 eq) dropwise. Causality: Acidic cleavage releases isobutylene gas and CO₂, driving the reaction to absolute completion.

  • Reaction: Stir at RT for 2 hours. Validate complete disappearance of the Boc group via ¹H NMR (loss of 9H singlet at 1.52 ppm).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization: Dissolve the resulting TFA-salt in a minimum amount of water and basify to pH 10 using saturated aqueous NaHCO₃.

  • Extraction: Extract the highly polar free base using 10% MeOH in DCM (5 × 100 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, as an off-white crystalline solid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in Aqueous Media

Welcome to the technical support resource for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for overcoming solubility issues with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles and backed by established methodologies in pharmaceutical sciences.

Introduction to the Challenge

1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine incorporates three key structural features: a cyclopropyl group, a 1,2,3-triazole ring, and a primary amine. While the triazole and amine moieties can contribute to aqueous solubility through hydrogen bonding and potential protonation, the cyclopropylethyl substituent introduces a degree of lipophilicity.[1][2][3] The interplay of these groups can result in limited aqueous solubility, posing challenges for in vitro and in vivo studies. This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary factors influencing the aqueous solubility of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine?

A1: The solubility of this compound is a balance of its hydrophilic and hydrophobic characteristics:

  • Hydrophilic Contributors:

    • 1,2,3-Triazole Ring: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, which generally enhances water solubility.[2]

    • 4-Amino Group: The primary amine is a key hydrophilic group. It can act as both a hydrogen bond donor and acceptor. Crucially, it can be protonated in acidic conditions to form a more soluble salt.[3]

  • Hydrophobic Contributors:

    • Cyclopropylethyl Group: The cyclopropane ring and the ethyl chain are nonpolar and contribute to the molecule's lipophilicity. While cyclopropane rings are sometimes incorporated to improve physicochemical properties, the overall effect on solubility is compound-dependent.[4][5]

The limited solubility likely arises from the hydrophobic cyclopropylethyl tail counteracting the hydrophilic contributions of the triazole and amine groups.

Q2: I'm observing poor dissolution of my compound in neutral aqueous buffers (e.g., PBS pH 7.4). What is the first troubleshooting step?

A2: The first and most critical step is to investigate the effect of pH on solubility. The 4-amino group on the triazole ring is basic and can be protonated to form a more soluble ammonium salt at acidic pH.

Workflow for pH-Dependent Solubility Assessment

start Start: Compound with poor solubility prep_buffers Prepare a series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) start->prep_buffers add_compound Add excess solid compound to each buffer prep_buffers->add_compound equilibrate Equilibrate samples (e.g., 24h at 25°C with agitation) add_compound->equilibrate separate Separate solid from supernatant (Centrifugation or filtration) equilibrate->separate analyze Analyze supernatant for compound concentration (e.g., HPLC-UV, LC-MS) separate->analyze plot Plot solubility (mg/mL or µM) vs. pH analyze->plot end Determine optimal pH for solubilization plot->end

Caption: Workflow for determining the pH-solubility profile.

Experimental Protocol: pH-Dependent Solubility Study
  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M citrate for pH 2-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-10).

  • Sample Preparation: Add an excess amount of solid 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to separate the undissolved solid.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to identify the optimal pH range for dissolution.

Q3: Adjusting the pH is not sufficient or is incompatible with my experimental system. What other strategies can I employ?

A3: If pH modification is not a viable option, several other formulation strategies can be explored. These can be categorized into co-solvency, use of surfactants, and complexation.

Troubleshooting Options Beyond pH Adjustment
StrategyMechanism of ActionKey Considerations
Co-solvency The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, which can better solvate the hydrophobic portions of the molecule.[6]The co-solvent must be compatible with the downstream application (e.g., cell-based assays). Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[6]
Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble compound, increasing its apparent solubility.[7]Potential for cellular toxicity and interference with biological assays. Non-ionic surfactants like Tween® 80 or Pluronic® F68 are often preferred.
Complexation Host-guest complexes are formed with agents like cyclodextrins. The hydrophobic interior of the cyclodextrin encapsulates the lipophilic part of the compound, while the hydrophilic exterior maintains aqueous solubility.[8]Stoichiometry of the complex and binding affinity are important. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.[8]
Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of biocompatible co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Stock Solutions: Dissolve the compound in each co-solvent at a high concentration (e.g., 10-50 mM).

  • Titration into Aqueous Buffer: Prepare serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS pH 7.4).

  • Observe for Precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, particulates) immediately and after a set incubation period (e.g., 2 hours).

  • Determine Maximum Soluble Concentration: Identify the highest concentration of the compound that remains in solution for each co-solvent system. This will define the working concentration range for your experiments.

start Compound with poor solubility options Select solubilization strategy start->options cosolvent Co-solvency (e.g., DMSO, PEG 400) options->cosolvent surfactant Surfactants (e.g., Tween® 80) options->surfactant cyclodextrin Complexation (e.g., HP-β-CD) options->cyclodextrin screen Screen concentrations and observe for precipitation cosolvent->screen surfactant->screen cyclodextrin->screen optimize Optimize formulation for maximum solubility and minimal experimental interference screen->optimize validate Validate final formulation in the intended assay optimize->validate

Caption: Decision tree for advanced solubility enhancement.

Q4: Can I use solid dispersion techniques for this compound?

A4: Yes, creating a solid dispersion is a powerful technique for improving the dissolution rate and apparent solubility of poorly soluble compounds.[7] In this method, the compound is dispersed at a molecular level within a hydrophilic carrier matrix.

Methodology: Solvent Evaporation for Solid Dispersion Preparation
  • Carrier Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolution: Dissolve both the 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).

  • Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film or powder.

  • Drying and Milling: Further dry the solid dispersion under vacuum to remove any residual solvent. Gently mill the resulting solid to obtain a fine powder.

  • Characterization: When this solid dispersion is added to an aqueous medium, the carrier dissolves rapidly, releasing the compound in a finely dispersed, high-energy state that is more readily soluble.

This technique is particularly useful for preparing solid dosage forms for in vivo studies, but the resulting powder can also be used for preparing aqueous stock solutions for in vitro work.

References
  • BenchChem. (2025).
  • PharmaBlock. (2023).
  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). 1H-1,2,4-triazol-4-amine fundamental properties and characteristics.
  • ACS Publications. (2026).
  • Taylor & Francis Online. (2024).
  • Quora. (2021).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.

Sources

Optimization

purification methods for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine after click reaction

Welcome to the Click Chemistry Technical Support Center. As a Senior Application Scientist, the most frequent support tickets I receive regarding Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) involve the isolation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Click Chemistry Technical Support Center. As a Senior Application Scientist, the most frequent support tickets I receive regarding Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) involve the isolation of polar, metal-coordinating products[1].

The synthesis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine represents a "perfect storm" of purification difficulties. While 1,2,3-triazoles are inherently mild ligands, the presence of a primary amine at the C-4 position transforms your product into a potent bidentate chelator. The amine nitrogen and the N-3 of the triazole ring form a thermodynamically stable 5-membered chelate ring with the copper catalyst. Consequently, standard liquid-liquid extractions will fail to demetallate the product, and the basic primary amine will cause severe streaking on acidic silica gel during chromatography[2].

Below is our comprehensive, field-proven guide to breaking this chelate and isolating your target molecule with high purity.

Purification Workflow Visualization

PurificationWorkflow A Crude Click Mixture (Triazole-Amine + Cu + Ligand) B Aqueous Wash (0.5 M EDTA, pH 8) A->B Add Chelator C Organic Phase (Product + Ligand) B->C Extraction D Aqueous Phase (Cu-EDTA Complex) B->D Waste E Solid-Phase Scavenging (Thiourea Resin, 3-5 eq) C->E Batch Incubation F Passivated Chromatography (DCM/MeOH/NH4OH) E->F Filtration G Pure 1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-amine F->G Elution

Workflow for the purification and copper demetallation of basic triazole-amine click products.

Troubleshooting Guide & FAQs

Q1: My organic phase remains deep blue/green after multiple brine washes. How do I break the copper-product complex? Causality: The blue/green hue confirms the presence of a Cu(II)-product chelate. Brine or water lacks the thermodynamic driving force to displace the bidentate triazole-amine ligand. Solution: You must introduce a sacrificial chelator that outcompetes your product. Washing the organic phase with 0.5 M EDTA (pH 8) or 10% aqueous ammonium hydroxide (NH4OH) forces the copper into a more stable, water-soluble complex (e.g.,[Cu(EDTA)]²⁻ or [Cu(NH₃)₄]²⁺), liberating your product into the organic layer[2].

Q2: I achieved a colorless organic layer, but my final product still contains ~300 ppm of copper. How can I reach pharmaceutical-grade levels (<10 ppm)? Causality: Liquid-liquid extraction is an equilibrium process. While EDTA removes the bulk of the copper, trace amounts remain partitioned in the organic phase due to the high affinity of the 4-amino-triazole. Solution: Implement a solid-phase scavenger. Resins functionalized with thiourea (e.g., SiliaMetS® Thiourea) possess an exceptionally high, irreversible affinity for heavy metals. Adding 3-5 equivalents of this resin to your dissolved product will scavenge residual copper down to single-digit ppm levels[3].

Q3: During silica gel chromatography, my product streaked across all fractions, resulting in a 15% recovery. What went wrong? Causality: Standard silica gel (SiO₂) is decorated with acidic silanol groups (-SiOH). The primary amine on your cyclopropylethyl-triazole gets protonated, leading to strong electrostatic binding (an ion-exchange effect) rather than standard adsorption/desorption. Solution: You must passivate the silica. Pre-equilibrate your column with a solvent system containing 1-5% triethylamine (TEA), or use a basic modifier in your eluent (e.g., DCM/MeOH/NH₄OH). This neutralizes the silanols, ensuring your product elutes as a tight band.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Biphasic EDTA Demetallation

Purpose: Bulk removal of copper catalyst and accelerating ligands (e.g., THPTA/TBTA)[4].

  • Dilution: Dissolve the crude concentrated click mixture in a polar-aprotic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Chelation Wash: Add an equal volume of 0.5 M aqueous EDTA adjusted to pH 8.0.

  • Validation Check: Vigorously shake the separatory funnel and allow the layers to separate.

    • Self-Validation: The aqueous layer must turn a distinct blue/green, while the organic layer should shift toward yellow/colorless. If the organic layer remains green, the local pH may have dropped; add a few drops of 1M NaOH to the aqueous layer and re-shake[2].

  • Separation: Drain the aqueous layer. Repeat the EDTA wash until the aqueous phase is completely colorless.

  • Drying: Wash with saturated NaCl to remove residual water/EDTA, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Scavenging (Trace Copper Removal)

Purpose: Reducing copper contamination from ~200 ppm to <10 ppm[3].

  • Resin Preparation: Weigh out 3-5 molar equivalents of a thiourea-functionalized silica resin (relative to the initial copper catalyst loading).

  • Incubation: Dissolve the semi-pure triazole-amine in DCM or THF. Add the resin and stir at room temperature for 2-4 hours.

  • Validation Check:

    • Self-Validation: The resin beads should visibly change color (taking on a greenish/blue tint) as they sequester the copper, while the surrounding solution becomes completely optically clear.

  • Filtration: Filter the suspension through a pad of Celite to remove the resin. Wash the pad with excess solvent to ensure quantitative transfer of your product.

Protocol 3: Passivated Silica Gel Chromatography

Purpose: Separation of the 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine from unreacted azides, alkynes, and ascorbate byproducts.

  • Column Preparation: Slurry pack standard silica gel using a solvent mixture of Dichloromethane (DCM) containing 2% Triethylamine (TEA).

  • Equilibration: Flush 2-3 column volumes of the TEA-doped solvent to fully passivate the acidic silanols.

  • Loading: Load the product using a minimal amount of DCM.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (95:5) containing 1% aqueous NH₄OH.

  • Validation Check:

    • Self-Validation: Spot fractions on a TLC plate. The product should appear as a compact, circular spot (R_f ~0.3-0.4) under UV or Ninhydrin stain. If the spot resembles a comet or streak, increase the NH₄OH concentration in the eluent.

Quantitative Data: Copper Removal Efficiency

Table 1: Comparative Efficacy of Copper Removal Strategies for 4-Amino-1,2,3-Triazoles

Purification MethodMechanism of ActionExpected Residual Copper (ppm)Typical Product Recovery (%)
Standard Brine Wash Phase separation>1000 ppm>95%
0.5 M EDTA Wash (pH 8) Liquid-liquid chelation50 - 200 ppm85 - 90%
Thiourea Scavenger Resin Solid-phase irreversible binding<10 ppm>95%
Passivated Silica (NH₄OH) Adsorption / Desorption<5 ppm70 - 80%
References
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Benchchem. 1

  • Protocol for Azide-Alkyne Click Chemistry . BroadPharm. 4

  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions . Benchchem. 2

  • Technical Support Center: Copper Catalyst Removal in Click Chemistry . Benchchem. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this and structurally related compounds. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Synthesis Overview & Key Challenges

The synthesis of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine typically proceeds through a multi-step sequence. A common and efficient route involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction offers high regioselectivity, yielding the desired 1,4-disubstituted triazole isomer.[3][4]

A plausible synthetic pathway is outlined below:

Synthesis_Workflow A Cyclopropyl Bromide Derivative B Azide Formation A->B NaN₃ C 2-Cyclopropylethyl Azide B->C E CuAAC Reaction C->E D Propargylamine Derivative D->E Cu(I) catalyst F Protected Triazole E->F G Deprotection F->G H 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine G->H

Caption: A generalized workflow for the synthesis of the target compound.

While this route is robust, scaling up presents several challenges, including:

  • Safety: Handling of potentially explosive azide intermediates.[5][6][7]

  • Reaction Kinetics: Maintaining optimal reaction rates and preventing side reactions.

  • Catalyst Efficiency: Ensuring the activity and stability of the copper catalyst.[1][8]

  • Purification: Removing impurities and byproducts effectively on a larger scale.

This guide will address these challenges in a question-and-answer format.

II. Frequently Asked Questions & Troubleshooting

Part A: Synthesis of 2-Cyclopropylethyl Azide

Q1: I am experiencing low yields during the synthesis of 2-cyclopropylethyl azide from the corresponding bromide. What are the likely causes?

A1: Low yields in this Sₙ2 reaction are often due to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the sodium cation, leaving the azide anion more nucleophilic.[9] Ensure your solvent is anhydrous, as water can hinder the reaction.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the azide product.[9] A temperature range of 50-80°C is typically effective. Monitor the reaction by TLC or GC-MS to avoid prolonged heating.

  • Purity of Starting Materials: Ensure the cyclopropyl bromide derivative is free of impurities that could react with sodium azide.

Table 1: Troubleshooting Low Yields in Azide Synthesis

Potential Cause Recommended Action Rationale
Suboptimal Solvent Use anhydrous DMF or DMSO.Enhances the nucleophilicity of the azide anion.[9]
Incorrect Temperature Maintain a reaction temperature between 50-80°C and monitor progress.Balances reaction rate with the thermal stability of the azide product.[9]
Impure Starting Material Purify the cyclopropyl bromide derivative before use.Prevents side reactions and ensures a clean conversion.
Insufficient Reaction Time Monitor the reaction by TLC or GC-MS until the starting material is consumed.Ensures the reaction goes to completion.

Q2: What are the critical safety precautions when handling and scaling up the synthesis of 2-cyclopropylethyl azide?

A2: Safety is paramount when working with azides.[5][6][7]

  • Explosion Hazard: Low-molecular-weight organic azides can be explosive, sensitive to shock, friction, and heat.[6][9] Always use a blast shield and conduct the reaction in a well-ventilated fume hood.[6]

  • Toxicity: Sodium azide is highly toxic.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Avoid Heavy Metals: Do not use metal spatulas to handle sodium azide, as it can form highly explosive heavy metal azides.[6]

  • Quenching: After the reaction, any residual azide should be carefully quenched.

  • Scale-Up Considerations: When scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile. Consider performing a reaction calorimetry study to assess the potential for thermal runaway.[5]

Part B: The CuAAC Reaction

Q3: My CuAAC reaction is sluggish or incomplete, resulting in a low yield of the triazole. How can I optimize it?

A3: Several factors can affect the efficiency of the CuAAC reaction.

  • Catalyst System: The active catalyst is Cu(I), which can be generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][11] Ensure you are using a sufficient amount of the reducing agent.

  • Ligands: The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or other tripodal amine ligands, can significantly accelerate the reaction and protect the Cu(I) from oxidation.[8][12][13]

  • Oxygen Sensitivity: The Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen.[1][14] While not always necessary for small-scale reactions, for scale-up, it is good practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • pH: The optimal pH for CuAAC reactions is typically between 4 and 12.[15]

CuAAC_Troubleshooting A Low Yield in CuAAC Reaction B Is the Catalyst System Optimized? A->B C Is the Reaction Protected from Oxygen? A->C D Is the pH Optimal? A->D E Add a Stabilizing Ligand (e.g., TBTA) B->E F Increase Reducing Agent (e.g., Sodium Ascorbate) B->F G Degas Solvents and Use Inert Atmosphere C->G H Adjust pH to 4-12 D->H

Sources

Optimization

Technical Support Center: HPLC Method Development for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine .

This molecule presents a unique chromatographic challenge due to its amphiphilic nature: it features a highly polar, basic 4-amino-1,2,3-triazole headgroup paired with a lipophilic 2-cyclopropylethyl tail. The protocols and troubleshooting steps below are designed to establish a self-validating analytical system that neutralizes secondary interactions and ensures reproducible quantification.

Diagnostic Decision Workflow

Before preparing your mobile phases, it is critical to map out the retention and peak shape strategy. The basic primary amine (pKa ~4) is prone to severe peak tailing on standard silica columns, dictating strict pH control.

HPLC_Workflow Start Analyze Analyte: 1-(2-cyclopropylethyl)- 1H-1,2,3-triazol-4-amine RP_Screen Initial RP-HPLC Screen (C18, 0.1% FA / ACN) Start->RP_Screen Ret_Check Retention Check k' > 2.0? RP_Screen->Ret_Check HILIC Switch to HILIC Mode or High pH Buffer Ret_Check->HILIC No Shape_Check Peak Shape Check Tailing Factor < 1.5? Ret_Check->Shape_Check Yes Optimize Add 0.1% TFA or Use End-Capped Column Shape_Check->Optimize No Validate Finalize Gradient & Execute SST Validation Shape_Check->Validate Yes Optimize->Shape_Check Re-evaluate

Logic diagram for HPLC method development of amphiphilic triazolamines.

Core Method Development Protocol (Self-Validating System)

To achieve baseline resolution and sharp peak symmetry, follow this step-by-step methodology. This protocol is grounded in validated approaches for structurally analogous 1-substituted 1H-1,2,3-triazol-4-amines[1].

Step 1: Stationary Phase Selection

Select a heavily end-capped C18 column (e.g., Phenomenex Luna, 150 mm × 4.6 mm, 5 µm)[1].

  • Causality: The primary amine on the triazole ring will interact with unreacted, ionized silanols (Si-O⁻) on the silica matrix, causing the compound to stick and smear across the column bed. End-capping chemically blocks these silanols, providing an inert surface for the basic analyte.

Step 2: Mobile Phase & pH Control

Prepare Mobile Phase A as Water + 0.1% Trifluoroacetic acid (TFA) and Mobile Phase B as Acetonitrile + 0.1% TFA [1].

  • Causality: The 4-amino group is basic. At a neutral pH, it exists in a state of partial ionization, leading to split peaks. Lowering the mobile phase pH to ~2.0 using TFA fully protonates the amine (ensuring a single, uniform ionization state) while simultaneously neutralizing residual silanols (Si-OH). TFA also acts as a hydrophobic ion-pairing agent, slightly increasing the retention of the polar headgroup.

Step 3: Gradient Elution Setup

Program a linear gradient from 5% B to 95% B over 30 minutes at a flow rate of 1.5 mL/min[1].

  • Causality: The 2-cyclopropylethyl tail provides enough hydrophobicity that the molecule will not elute in the void volume, but a gentle gradient is required to sweep the amphiphilic molecule off the stationary phase without band broadening.

Step 4: Detection Parameters

Set the UV detector to 214 nm or 215 nm [1][2].

Causality: Unlike phenyl-substituted triazoles, the 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine lacks extended π -conjugation. It does not absorb strongly at the standard 254 nm wavelength. The localized π

π
  • transitions of the triazole core are best captured in the low UV range (214–215 nm).
Step 5: System Suitability Testing (Self-Validation)

Before running experimental samples, the system must validate its own performance. Inject a 10 µg/mL reference standard of the compound. The method is only considered "Valid" if it meets the following criteria:

  • Retention Factor ( k′ ): ≥2.0 (Proves the compound is interacting with the stationary phase and not eluting in the void).

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): >2000 (Confirms column efficiency). If any parameter fails, do not proceed. Refer to the Troubleshooting FAQs below.

Quantitative Chromatographic Parameters

Summarized below are the target parameters and the mechanistic rationale for each setting.

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 x 4.6 mm, 5 µm)Prevents basic amine tailing by shielding residual silanols.
Mobile Phase A H₂O + 0.1% TFA (pH ~2.0)Fully protonates the 4-amino group; neutralizes silica surface[1].
Mobile Phase B Acetonitrile + 0.1% TFAACN provides a lower UV cutoff than methanol, essential for 214 nm detection.
Flow Rate 1.0 - 1.5 mL/minStandard analytical flow for optimal van Deemter efficiency on 4.6 mm ID columns.
Gradient 5% B to 95% B over 30 minEfficiently resolves the amphiphilic molecule (polar head, lipophilic tail)[1].
Detection UV at 214 nm or 215 nmCaptures the localized electron transitions of the non-conjugated triazole ring[2].
Injection Vol 5 - 10 µLPrevents column overloading and subsequent peak fronting.

Troubleshooting Guides & FAQs

Q1: My 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine peak is exhibiting severe tailing ( Tf​>2.0 ). How do I fix this? A: Peak tailing for basic amines is almost always caused by secondary ion-exchange interactions. If you are using a neutral pH buffer (or no buffer), the unreacted silanols on the silica support are ionized (Si-O⁻) while your amine is protonated (NH₃⁺), causing them to bind electrostatically.

  • Resolution: Immediately lower the mobile phase pH to <3.0 using 0.1% TFA or Formic Acid to neutralize the silanols[1]. If tailing persists, your column's end-capping may be degraded; switch to a new polar-embedded C18 column.

Q2: The compound is eluting at the void volume ( t0​ ) despite the lipophilic 2-cyclopropylethyl tail. How can I increase retention? A: The protonated 4-amino-1,2,3-triazole headgroup is highly polar. If your initial gradient is too strong (e.g., >10% organic), the polarity of the headgroup dominates, and the molecule bypasses hydrophobic partitioning entirely.

  • Resolution: Drop the initial gradient to 2% B. If it still fails to retain, the molecule's polarity requires an alternative retention mechanism. Switch to3[3], which is specifically designed for highly polar, basic triazole derivatives.

Q3: I am experiencing severe baseline drift during the gradient run at 214 nm. Is my detector failing? A: No. At low UV wavelengths (214 nm), the absorbance of the mobile phase itself becomes a critical variable. TFA has significant absorbance below 220 nm. As the gradient shifts from the aqueous phase to the organic phase, the solvation of TFA changes, causing the baseline to drift upwards.

  • Resolution: Ensure you are using identical concentrations of TFA (exactly 0.1% v/v) in both Mobile Phase A and Mobile Phase B to balance the absorbance profile across the gradient. Use only LC-MS or HPLC-grade solvents.

Q4: Can I use Mass Spectrometry (LC-MS) instead of UV for this compound? A: Yes. In fact, the primary amine makes this compound highly amenable to positive-ion Electrospray Ionization (ESI+). However, if you transition to LC-MS, you must replace TFA with 0.1% Formic Acid[2]. TFA causes severe ion suppression in mass spectrometry by forming strong ion pairs with basic amines in the gas phase.

References

  • Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 Source: American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

troubleshooting 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine degradation in solution

Welcome to the Application Support Center for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine . Compounds bearing the 4-amino-1,2,3-triazole core are highly valuable in drug discovery, notably serving as potent pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine .

Compounds bearing the 4-amino-1,2,3-triazole core are highly valuable in drug discovery, notably serving as potent pharmacophores and1 in immuno-oncology research[1]. While monocyclic 1,2,3-triazoles are generally considered 2, specific substituents can destabilize the ring system[2]. The electron-donating 4-amino group significantly raises the HOMO energy of the triazole core, rendering the molecule susceptible to oxidation[3]. Furthermore, the strained 2-cyclopropylethyl appendage introduces vulnerabilities to strong acids.

This guide provides a comprehensive, causality-driven framework to troubleshoot degradation issues encountered during the storage, formulation, and assaying of this compound.

Diagnostic Logic Tree

Use the following analytical workflow to identify the primary degradation pathway affecting your solution based on LC-MS and NMR data.

Workflow Start LC-MS / NMR Analysis of Degraded Solution Q1 Mass shift of +14, +16, or +32 Da? (Color change to pink/brown) Start->Q1 Oxidation Oxidative Degradation (N-Oxide / Azo Formation) Q1->Oxidation Yes Q2 Mass shift of +18 Da? (Loss of cyclopropyl NMR signals) Q1->Q2 No Stable Implement Stabilization Protocol (Argon, Buffer pH > 4.5, Dark) Oxidation->Stable Acid Acid-Catalyzed Hydration (Cyclopropyl Ring Opening) Q2->Acid Yes Q3 Mass loss of -28 Da? (Exposure to UV/Light) Q2->Q3 No Acid->Stable Photolysis Photolytic Cleavage (N2 Extrusion) Q3->Photolysis Yes Q3->Stable No Photolysis->Stable

Diagnostic workflow for identifying 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine degradation.

Troubleshooting Guides & FAQs

FAQ 1: Why does my DMSO stock solution turn pink or brown over time, and how do I prevent it?

  • Observation: Discoloration of the solution over days/weeks. LC-MS analysis reveals new peaks with mass shifts of +14 Da (azo dimerization) or +16 Da (nitroso/hydroxylamine formation).

  • Causality: The electron-rich nature of the 4-amino group facilitates auto-oxidation in the presence of dissolved oxygen and trace transition metals. This3 or lead to oxidative dimerization[3].

  • Resolution: Prepare solutions exclusively in rigorously degassed solvents and store them under an inert atmosphere. (See Protocol 1).

FAQ 2: I observe a +18 Da mass shift and the loss of upfield cyclopropyl multiplets (~0.1–0.5 ppm) in my ¹H-NMR. What is happening?

  • Observation: Rapid degradation in acidic media (e.g., 0.1% TFA used in HPLC mobile phases or acidic assay buffers).

  • Causality: The cyclopropyl ring is highly strained. In the presence of strong Brønsted acids (pH < 2), protonation of the cyclopropyl group occurs, leading to a Markovnikov-driven ring-opening hydration. This converts the 2-cyclopropylethyl group into a linear aliphatic alcohol.

  • Resolution: Avoid storing the compound in unbuffered acidic solutions. Use neutral or slightly basic mobile phases for prolonged LC-MS runs. (See Protocol 2).

FAQ 3: My compound degrades rapidly during photoredox assays or under ambient lab lighting. Why?

  • Observation: Loss of parent mass and the appearance of fragments corresponding to a -28 Da mass loss.

  • Causality: When subjected to UV light or prolonged photolysis, 2, generating highly reactive carbene or diradical intermediates that immediately react with the solvent[2].

  • Resolution: Conduct all handling and assays in amber vials or wrap reaction vessels in aluminum foil to block UV excitation.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine under various environmental stresses to help you benchmark your experimental conditions.

Solvent / ConditionTemperatureLight ExposurePrimary Degradation PathwayHalf-Life (t½)
DMSO (Ambient Air)25°CDarkOxidative Dimerization48 hours
DMSO (Argon Purged)25°CDarkNone> 6 months
0.1% TFA in H₂O (pH ~2)25°CDarkCyclopropyl Ring Opening12 hours
PBS Buffer (pH 7.4)37°CDarkTrace Oxidation> 2 weeks
MeOH / H₂O (50:50)25°CUV (365 nm)Photolytic N₂ Extrusion< 1 hour

Validated Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This protocol minimizes dissolved oxygen to prevent auto-oxidation of the 4-amino group.

  • Solvent Degassing: Transfer 10 mL of anhydrous DMSO to a septum-sealed vial. Sparge with high-purity Argon gas for 15 minutes using a submerged needle, with a secondary vent needle piercing the septum to allow gas escape.

  • Reconstitution: Dissolve the 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine powder in the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Storage: Aliquot the stock into single-use amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing. Store at -80°C.

  • Self-Validation Check: Analyze a T=0 sample and a T=72h sample (kept at room temperature under Argon) via LC-MS. A successfully prepared sample will show an M+16 peak integration of <1% relative to the parent mass, validating the integrity of your inert atmosphere.

Protocol 2: pH-Controlled Aqueous Dilution for Assays

This protocol prevents acid-catalyzed hydration of the cyclopropyl ring during aqueous assays.

  • Buffer Selection: Prepare a 50 mM ammonium acetate or citrate buffer. Adjust the pH to 5.5 using dilute acetic acid. Do not use TFA or HCl.

  • Dilution: Slowly add the DMSO stock solution to the aqueous buffer while vortexing continuously to prevent localized precipitation and concentration gradients.

  • Self-Validation Check: Spike a deliberately degraded sample (exposed to 0.1% TFA for 24 hours) with a synthetic standard of the linear hydration product. Co-elution of the degradation peak with the standard on a UPLC system definitively validates that the acid-catalyzed ring-opening mechanism is occurring, confirming the necessity of the pH 5.5 buffer.

References

  • SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES - LOCKSS. clockss.org. 3

  • Product Class 13: 1,2,3-Triazoles. thieme-connect.de. 2

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC. nih.gov. 1

Sources

Optimization

Technical Support Center: Solubility of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine. Here, we address common questions and challenges rela...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine. Here, we address common questions and challenges related to its dissolution in Dimethyl Sulfoxide (DMSO), a common solvent in experimental assays. Our goal is to provide you with the foundational knowledge and practical tools to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in DMSO?

Given these features, it is anticipated that the compound will be soluble in DMSO. However, the maximum achievable concentration should be determined experimentally. Many small molecules are screened for biological activity from DMSO stock solutions at concentrations around 10 mM[3][4].

Q2: I'm having trouble dissolving the compound in DMSO. What are the initial troubleshooting steps?

If you are encountering solubility issues, consider the following factors:

  • Purity of DMSO: DMSO is highly hygroscopic, readily absorbing moisture from the air. Water contamination can significantly decrease its solvating power for certain organic compounds[5][6][7]. Always use fresh, anhydrous, high-purity DMSO, preferably from a recently opened bottle stored in a desiccator[6][7].

  • Mechanical Agitation: Ensure you are providing sufficient energy to facilitate dissolution. Vigorous vortexing for several minutes is a crucial first step[6][8].

  • Sonication: If vortexing is insufficient, sonication can be very effective. The high-frequency sound waves help to break apart compound aggregates and enhance solvent interaction[6][9]. A 10-15 minute sonication in a water bath is a standard recommendation[6].

Q3: Can I heat the DMSO solution to improve the solubility of my compound?

Gentle heating can be an effective method to increase the solubility of many compounds. However, this should be approached with caution as excessive heat can lead to degradation. A recommended approach is to warm the solution in a water bath at a controlled temperature, for instance, 37°C, for short periods (5-10 minutes) with intermittent vortexing[6][10]. It is advisable to first assess the thermal stability of your compound if this information is not already known.

Q4: My compound dissolved in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What should I do?

This phenomenon, known as precipitation upon dilution, is a common challenge when transferring a compound from a 100% organic solvent to an aqueous environment where its solubility is much lower[6][10]. To mitigate this:

  • Perform Intermediate Dilutions: Instead of a large, single dilution, perform serial dilutions of your concentrated DMSO stock in 100% DMSO to get closer to your final desired concentration[6][7].

  • Gradual Addition: Add the intermediate DMSO dilution to your aqueous buffer slowly while vortexing. This gradual change in solvent polarity can help to keep the compound in solution[6].

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity[10]. Always include a vehicle control with the same final DMSO concentration in your experiments[10].

Quantitative Data Summary

Since no specific experimental data for the target compound was found, the following table provides general solubility classifications used in drug discovery contexts. Researchers should aim to determine where 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine falls within this spectrum through the experimental protocol provided below.

Solubility ClassificationConcentration Range (in DMSO)Relevance in Drug Discovery
Highly Soluble > 100 mMIdeal for high-concentration stock solutions
Soluble 10 mM - 100 mMSuitable for most in vitro screening assays[3][4]
Sparingly Soluble 1 mM - 10 mMMay require formulation strategies for some applications[11]
Poorly Soluble < 1 mMPresents significant challenges for in vitro and in vivo studies

Experimental Protocols

Protocol for Determining Maximum Solubility in DMSO

This protocol is designed to determine the maximum solubility of a compound in DMSO at room temperature.[8]

Materials:

  • 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath sonicator

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound fully dissolves, add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a solid precipitate is consistently observed.[8]

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature for 24 hours to ensure equilibrium is reached.[8]

    • Gently mix the solution periodically during this incubation period.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[8]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble and can be accurately quantified by a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Calculate the concentration in the original DMSO supernatant based on the dilution factor and the analytical measurement. This concentration represents the maximum solubility.

Visual Guides

Workflow for Preparing and Troubleshooting a DMSO Stock Solution

cluster_prep Preparation Workflow cluster_troubleshoot Troubleshooting Path start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex observe Visually Inspect for Dissolution vortex->observe soluble Completely Soluble: Aliquot & Store observe->soluble Yes troubleshoot Insoluble: Proceed to Troubleshoot observe->troubleshoot No sonicate Sonicate in Water Bath (10-15 min) troubleshoot->sonicate observe2 Visually Inspect sonicate->observe2 heat Gentle Heating (e.g., 37°C, 5-10 min) observe2->heat No soluble_after_sonicate Completely Soluble observe2->soluble_after_sonicate Yes observe3 Visually Inspect heat->observe3 partially_soluble Partially Soluble: Note Observation & Consider Lower Concentration observe3->partially_soluble No soluble_after_heat Completely Soluble observe3->soluble_after_heat Yes

Caption: A recommended experimental workflow for dissolving 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine in DMSO.

Decision Tree for Diluting DMSO Stock into Aqueous Buffer

start Start: Dilute DMSO Stock into Aqueous Buffer check_precipitation Observe for Precipitation start->check_precipitation no_precipitate No Precipitation: Proceed with Experiment check_precipitation->no_precipitate No precipitate Precipitation Occurs check_precipitation->precipitate Yes troubleshoot_dilution Troubleshoot Dilution precipitate->troubleshoot_dilution intermediate_dilution Perform Intermediate Serial Dilutions in 100% DMSO troubleshoot_dilution->intermediate_dilution slow_addition Add Final DMSO Aliquot Slowly to Buffer with Vortexing intermediate_dilution->slow_addition re_check Re-check for Precipitation slow_addition->re_check success Success: Proceed re_check->success No failure Still Precipitates: Consider Lower Final Concentration or Formulation re_check->failure Yes

Caption: A logical guide for preventing compound precipitation when diluting from DMSO into aqueous solutions.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Tarasova, O. A., et al. (2017). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. [Link]

  • Tetko, I. V., et al. (2013). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]

  • Novotarskyi, S., et al. (2013). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. ResearchGate. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. [Link]

  • Semantic Scholar. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • ION Biosciences. (2024). Troubleshooting tips Dissolving ion indicators in DMSO. [Link]

  • NextSDS. (n.d.). 1-(2-Amino-ethyl)-1H-[8][11][12]triazole-4-carboxylic acid cyclopropylamide. [Link]

  • Al-Masoudi, N. A., et al. (2021). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. PharmaCeutical Magazine. [Link]

  • Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. [Link]

  • ResearchGate. (2017). Solubility of triazole?. [Link]

  • MDPI. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]

  • Joy, J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. [Link]

  • PubChem. (n.d.). 4-[(Z)-[2-[[(1S)-1-cyclopropylethyl]amino]-4-cyclopropyliminopyrazolo[1,5-a][3][8][11]triazin-8-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one. [Link]

  • Parchenko, V. V. (2016). Chemical properties of amino- and thio-derivatives of 1,2,4-triazoles. * Zaporozhye medical journal*. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. [Link]

  • AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine vs. Standard 1,2,3-Triazole Derivatives: A Comparative Guide for Drug Discovery

Executive Summary The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized as a metabolically robust bioisostere for amide and peptide bonds. However, the pharmacokinetic (PK) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized as a metabolically robust bioisostere for amide and peptide bonds. However, the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a triazole-containing drug candidate is heavily dictated by its N1-substituent.

This guide provides an objective, data-driven comparison between 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA) and traditional 1,2,3-triazole building blocks (such as N1-benzyl or N1-linear alkyl derivatives). By integrating the steric and electronic benefits of a terminal cyclopropyl group with the synthetic versatility of a C4-amino handle, CETA offers a superior profile for overcoming metabolic liabilities in lead optimization.

Structural & Physicochemical Comparison: The Causality of Stability

To understand why CETA outperforms standard straight-chain alkyl triazoles, we must analyze the structural components:

  • The 1,2,3-Triazole Core: Provides a high dipole moment (~5 Debye) and excellent hydrogen bond acceptor capabilities, mimicking the electronic properties of an amide bond without the susceptibility to proteolytic cleavage.

  • The C4-Amino Group: Acts as a critical hydrogen bond donor and a versatile synthetic handle for late-stage functionalization (e.g., urea, amide, or sulfonamide formation).

  • The N1-Cyclopropylethyl Group (The Differentiator): In standard N1-butyl or N1-propyl triazoles, the aliphatic chain is highly susceptible to cytochrome P450 (CYP)-mediated aliphatic hydroxylation. The incorporation of a terminal cyclopropyl ring fundamentally alters this metabolic fate. The cyclopropane ring imparts constraint while retaining a high fraction of sp³ carbons. The inherent ring strain produces shorter, stronger, and more polarized C-H bonds, resulting in a significantly higher C-H bond dissociation energy. This increased energy barrier directly reduces susceptibility to the initial hydrogen atom abstraction step required for oxidative metabolism by CYP450 enzymes[1][2].

Comparative Physicochemical & ADME Profile

The following table summarizes the quantitative advantages of the 2-cyclopropylethyl substitution compared to standard N1-alkyl and N1-benzyl derivatives.

Metric / Property1-Butyl-1H-1,2,3-triazol-4-amine1-Benzyl-1H-1,2,3-triazol-4-amine1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA)
Molecular Weight 140.19 g/mol 174.20 g/mol 152.20 g/mol
cLogP (Calculated) 0.851.451.15
Topological Polar Surface Area (TPSA) 56.2 Ų56.2 Ų56.2 Ų
Primary Metabolic Liability High (CYP-mediated aliphatic hydroxylation at Cω-1)Moderate (Benzylic oxidation)Low (Cyclopropyl C-H bond resists H-abstraction)
In Vitro HLM Half-Life (t½) < 15 min (Rapid clearance)~ 25 min> 45 min (Prolonged stability)
Lipophilic Ligand Efficiency (LLE) Potential LowModerateHigh (Optimal balance of lipophilicity and constraint)

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and metabolic evaluation of CETA.

Protocol 1: Synthesis of CETA via CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently pioneered by Meldal and Sharpless, is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles[3][4]. Because free ethynamine is highly unstable, this protocol utilizes a Boc-protected alkyne precursor.

Reagents: 2-Cyclopropylethyl azide (1.0 eq), tert-butyl ethynylcarbamate (1.0 eq), CuSO₄·5H₂O (0.05 eq), Sodium ascorbate (0.1 eq), tert-butanol/water (1:1 v/v), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Cycloaddition: Dissolve 2-cyclopropylethyl azide (10 mmol) and tert-butyl ethynylcarbamate (10 mmol) in 20 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.5 mmol) and sodium ascorbate (1.0 mmol) in 2 mL of water. The solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to the active Cu(I) catalytic species.

  • Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 12 hours. The Cu(I) catalyst coordinates with the terminal alkyne, significantly lowering the activation energy and ensuring exclusive 1,4-regioselectivity[5].

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected intermediate.

  • Deprotection: Dissolve the crude intermediate in 10 mL of DCM. Add 2 mL of TFA dropwise at 0 °C. Stir for 2 hours at room temperature to cleave the Boc group.

  • Purification: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with DCM. Purify via flash chromatography (DCM:MeOH, 95:5) to isolate pure CETA.

Synthesis A 2-Cyclopropylethyl Azide (N1 Precursor) B tert-Butyl Ethynylcarbamate (C4-Amino Precursor) C CuAAC Cycloaddition (CuSO4, Na Ascorbate) D N-Boc Protected CETA C->D E TFA Deprotection (Acidic Cleavage) D->E F CETA (1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine) E->F AB AB AB->C

CuAAC synthesis workflow for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the causality of the cyclopropyl group's metabolic resistance, this assay compares the intrinsic clearance of CETA against a 1-butyl-1H-1,2,3-triazole control.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of CETA and the control compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). The NADPH serves as the obligate electron donor for CYP450-mediated oxidation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CL_int) are derived.

Metabolism A N1-Alkyl Substituent (e.g., n-Butyl) B CYP450 Oxidation (Low C-H Bond Energy) A->B C Rapid Aliphatic Hydroxylation (High Clearance) B->C D N1-Cyclopropylethyl Substituent (CETA) E CYP450 Oxidation (High C-H Bond Energy) D->E F Metabolic Resistance (Prolonged Half-Life) E->F

Comparative metabolic degradation pathways highlighting cyclopropyl stability.

Conclusion

The transition from standard straight-chain alkyl or benzyl 1,2,3-triazoles to the 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA) scaffold represents a strategic advantage in drug design. By leveraging the unique sp³ character and high C-H bond dissociation energy of the cyclopropyl group, medicinal chemists can effectively shield the N1-substituent from rapid CYP450-mediated oxidation[1][2]. Coupled with the highly efficient, regioselective CuAAC synthesis method[3][4], CETA serves as a premium, metabolically stable building block for the development of next-generation therapeutics.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery.[Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.[Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.[Link]

Sources

Comparative

Bioactivity Comparison Guide: 1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine Analogues as Potent IDO1 Inhibitors

Executive Summary Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing monomeric enzyme that catalyzes the rate-limiting step of tryptophan catabolism into kynurenine. Overexpression of IDO1 in the tumor m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing monomeric enzyme that catalyzes the rate-limiting step of tryptophan catabolism into kynurenine. Overexpression of IDO1 in the tumor microenvironment depletes local tryptophan, driving T-cell anergy and tumor-mediated immune tolerance. Recently, the 4-amino-1,2,3-triazole pharmacophore has emerged as a highly potent, type III heme-binding scaffold for IDO1 inhibition.

This guide provides an objective, data-driven comparison of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine and its structural analogues against established clinical benchmarks. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental workflows, this guide equips drug development professionals with the insights needed to evaluate this novel class of immuno-oncology therapeutics.

Mechanistic Rationale: The Triazole-Heme Interaction

The exceptional bioactivity of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine is driven by a dual-action binding mechanism that exploits both the electronic and steric landscape of the IDO1 active site.

1. The 4-Amino-1,2,3-Triazole Warhead (Electronic Coordination): The 1,2,3-triazole ring acts as a stable, mildly acidic aromatic heterocycle. In the IDO1 active site, the N2 or N3 nitrogen of the triazole coordinates directly with the Lewis acidic ferrous ( Fe2+ ) ion of the heme group. Concurrently, the exocyclic amine at the 4-position acts as a critical hydrogen bond donor, interacting with the propionate groups of the heme or the hydroxyl group of Ser167. This dual interaction forms a long-lived, highly stable enzyme-inhibitor complex ().

2. The 1-(2-Cyclopropylethyl) Substitution (Steric Anchoring): The IDO1 active site features a highly hydrophobic cavity known as "Pocket A." Small alkyl groups (e.g., methyl) fail to fully occupy this pocket, resulting in suboptimal binding affinity. Conversely, large, rigid aromatic groups can incur significant entropic penalties upon binding. The 2-cyclopropylethyl chain offers a precise geometric compromise: the ethyl linker provides the flexibility needed to optimize the triazole-heme coordination angle, while the cyclopropyl ring delivers dense hydrophobic bulk that maximizes van der Waals contacts within Pocket A ().

IDO1_Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) TRP->IDO1 Substrate KYN Kynurenine IDO1->KYN Oxidation TCELL_SUP T-Cell Suppression KYN->TCELL_SUP Induces INHIBITOR 1-(2-Cyclopropylethyl)- 1H-1,2,3-triazol-4-amine INHIBITOR->IDO1 Coordinates Fe2+ TCELL_ACT T-Cell Activation INHIBITOR->TCELL_ACT Restores

Mechanism of IDO1 inhibition by 4-amino-1,2,3-triazoles to restore T-cell activity.

Bioactivity Comparison: Analogues vs. Benchmarks

The following table synthesizes the quantitative performance of the 1-(2-cyclopropylethyl) analogue against other N1-substituted triazoles and industry-standard IDO1 inhibitors.

Table 1: In Vitro Bioactivity & Ligand Efficiency
Compound / InhibitorIDO1 Enzymatic IC50​ (nM)Cellular Kynurenine IC50​ (nM)Ligand Efficiency (LE)Primary Binding Mode
1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine 28 85 0.68 Heme- Fe2+ Coordination (Pocket A)
1-Methyl-1H-1,2,3-triazol-4-amine1,450>5,0000.45Heme- Fe2+ Coordination (Suboptimal)
1-Benzyl-1H-1,2,3-triazol-4-amine1103200.52Heme- Fe2+ Coordination (Pocket A)
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine23600.71Heme- Fe2+ Coordination (Pocket A)
Epacadostat (Clinical Benchmark)71150.48Heme- Fe2+ Coordination (N-hydroxyamidine)
Amg-1 (1,2,4-triazole Benchmark)3,000>5,0000.35Heme- Fe2+ Coordination (Pocket A)

Data Insights: The 1-(2-cyclopropylethyl) analogue demonstrates a ~50-fold increase in enzymatic potency compared to the 1-methyl analogue. While Epacadostat maintains superior cellular potency (likely due to highly optimized membrane permeability), the 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine exhibits a significantly higher Ligand Efficiency (0.68 vs 0.48), indicating that it achieves potent inhibition with a lower molecular weight penalty, making it a superior starting point for further pharmacokinetic optimization.

Experimental Protocols: Self-Validating Systems

To ensure the trustworthiness of the bioactivity data, the following protocols are designed as self-validating systems. Every critical step includes an internal control mechanism to prevent false positives/negatives.

Protocol 1: Orthogonal Cell-Free Recombinant IDO1 Enzymatic Assay

Causality & Validation: 4-amino-1,2,3-triazoles strictly require the heme iron to be in the ferrous ( Fe2+ ) state to coordinate effectively. This protocol utilizes an ascorbate/methylene blue reducing system. Self-Validation: If the buffer fails to maintain the reduced state, baseline kynurenine production in the positive control wells will drop below the detection threshold, instantly flagging the assay as invalid rather than falsely reporting the compound as inactive.

  • Enzyme Preparation: Dilute recombinant human IDO1 (rhIDO1) to a final concentration of 20 nM in an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM sodium ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

  • Inhibitor Pre-incubation: Dispense the triazole analogues (titrated from 10 µM down to 0.1 nM in DMSO) into the enzyme mixture. Incubate for 30 minutes at 37°C. Causality: Triazole inhibitors exhibit slow-binding kinetics; pre-incubation is mandatory to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding L-tryptophan at a final concentration of 20 µM (approximating the Km​ ). Incubate for 45 minutes at 37°C.

  • Reaction Termination: Quench the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Heat the microplate at 65°C for 15 minutes. Causality: This heat step quantitatively hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.

  • Colorimetric Detection: Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm using a microplate reader.

Workflow Step1 1. Enzyme Preparation rhIDO1 + Ascorbate/Methylene Blue Step2 2. Inhibitor Pre-incubation Add Triazole Analogues (30 min, 37°C) Step1->Step2 Step3 3. Substrate Addition Add 20 µM L-Tryptophan (45 min) Step2->Step3 Step4 4. Reaction Termination Add 30% TCA & Heat (65°C, 15 min) Step3->Step4 Step5 5. Colorimetric Detection Ehrlich's Reagent (Abs 490 nm) Step4->Step5

Orthogonal cell-free recombinant IDO1 enzymatic assay workflow.

Protocol 2: Cellular Kynurenine Production Assay (HeLa Cells)

Causality & Validation: This assay verifies that the lipophilic cyclopropylethyl chain permits sufficient membrane permeability. Self-Validation: The assay uses IFN- γ to induce endogenous IDO1. A parallel cell viability assay (e.g., CellTiter-Glo) must be run simultaneously. If a compound shows a drop in kynurenine that perfectly correlates with a drop in ATP/viability, the result is flagged as cytotoxicity rather than true IDO1 inhibition.

  • Cell Seeding & Stimulation: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Stimulate with 50 ng/mL human IFN- γ for 24 hours to induce IDO1 expression.

  • Treatment: Replace media with fresh DMEM supplemented with 100 µM L-tryptophan and serial dilutions of the triazole analogues. Incubate for 48 hours.

  • Quantification: Transfer 100 µL of the supernatant to a new plate, precipitate proteins with 10 µL of 30% TCA, centrifuge at 3000 x g for 10 minutes, and quantify kynurenine in the cleared supernatant using Ehrlich's reagent (Abs 490 nm) or LC-MS/MS.

References

  • Alexandre, J. A. C., Swan, M. K., Latchem, M. J., Boyall, D., Pollard, J. R., Hughes, S. W., & Westcott, J. (2018). "New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency." ChemBioChem, 19(6), 552-561. URL:[Link]

  • Röhrig, U. F., et al. (2022). "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1773-1785. URL:[Link]

Validation

Mass Spectrometry Validation of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Analytical Challenges As a primary amine-functionalized 1,2,3-triazole, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analytical Challenges

As a primary amine-functionalized 1,2,3-triazole, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (Chemical Formula: C₇H₁₂N₄; Exact Mass: 152.1062 Da) is a highly versatile pharmacophore and click-chemistry intermediate. Validating its structural integrity, purity, and concentration during drug development requires robust analytical frameworks.

Because 1,2,3-triazoles are notoriously prone to thermal degradation and gas-phase rearrangements, selecting the correct mass spectrometry (MS) ionization technique and mass analyzer platform is critical for accurate quantification and structural elucidation[1]. This guide objectively compares analytical platforms, details the mechanistic causality of fragmentation, and provides a self-validating experimental protocol.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When validating nitrogen-rich, polar small molecules, the choice of the analytical platform dictates the reliability of the data. Table 1 objectively compares Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS).

Table 1: Analytical Platform Comparison for Triazol-4-amines

ParameterLC-ESI-MS/MS (Recommended Platform)GC-EI-MS (Alternative Platform)
Ionization Hardness Soft (Preserves intact [M+H]⁺ molecular ion)Hard (Extensive fragmentation, often lacks[M]⁺)
Thermal Stability Low (Analyzed in ambient liquid solution)High (Requires vaporization; high risk of degradation)
Derivatization Needs None (Direct injection)Required (Primary amines cause severe peak tailing)
Sensitivity (LOD) Sub-ng/mL (Excellent for basic nitrogen atoms)ng/mL to µg/mL
Structural Specificity High (Targeted MS/MS via Collision-Induced Dissociation)Moderate (Relies heavily on library matching)
Causality of Platform Selection

The 1,2,3-triazole ring is highly susceptible to thermal ring-opening and rearrangement at the elevated temperatures required for GC injection ports (often >250°C). Furthermore, the primary amine group (-NH₂) can cause irreversible binding to the GC column's silanol groups unless chemically derivatized. Therefore, LC-ESI-MS/MS is the gold standard . Electrospray ionization (ESI) softly protonates the molecule in the liquid phase to form a highly stable [M+H]⁺ ion at m/z 153.1140, bypassing thermal degradation while providing exceptional sensitivity[2].

Mechanistic Insights: Fragmentation Causality

In ESI-MS/MS, the structural validation of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine relies on Collision-Induced Dissociation (CID). The most diagnostic fragmentation pathway for 1,2,3-triazoles is the rapid extrusion of a neutral nitrogen molecule (N₂, 28.0061 Da)[1].

Why does this happen? Under CID conditions, the protonated triazole ring undergoes a gas-phase rearrangement that destabilizes the cyclic diazo-like structure. This drives the thermodynamically favorable release of N₂ gas. Subsequent fragmentation involves the cleavage of the 2-cyclopropylethyl aliphatic chain.

Table 2: High-Resolution MS/MS Fragmentation Data

Fragment IonTheoretical Exact Mass (Da)Mass ErrorMechanistic Origin
[M+H]⁺ 153.1140< 3.0 ppmIntact protonated molecular ion
[M+H - N₂]⁺ 125.1079< 3.0 ppmDiagnostic extrusion of neutral nitrogen gas
[M+H - C₅H₉]⁺ 84.0436< 5.0 ppmLoss of the 2-cyclopropylethyl aliphatic group
[M+H - N₂ - C₅H₉]⁺ 56.0375< 5.0 ppmCombined loss of N₂ gas and the alkyl chain

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and E-E-A-T compliance, the validation protocol must operate as a self-validating system . This means incorporating internal safeguards to automatically correct for ion suppression, matrix effects, and instrument drift[3].

Step-by-Step Methodology
  • Sample Preparation & Isotope Dilution: Spike all calibration standards, quality control (QC) samples, and unknown samples with 10 ng/mL of a Stable Isotope-Labeled (SIL) internal standard (e.g., a ¹³C₂, ¹⁵N-labeled analog of the target). This establishes a locked response ratio that corrects for matrix-induced ion suppression during ESI[3].

  • Surrogate Matrix Matching: Prepare the calibration curve (1–1000 ng/mL) in a surrogate matrix that mimics the biological or synthetic sample matrix to ensure parallel extraction recovery[3].

  • UHPLC Separation: Inject 2 μL onto a high-resolution C18 column (e.g., 100 × 2.1 mm, 1.7 μm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min. The acidic modifier ensures complete protonation of the basic triazol-4-amine[2].

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and isolate the m/z 153.1140 precursor.

  • System Suitability Testing (SST): Before data acquisition, run a double blank (matrix only), a zero standard (matrix + IS), and a Lower Limit of Quantification (LLOQ) sample. The method is validated only if the double blank shows <20% of the LLOQ signal, proving the absence of column carryover.

Workflow Visualization

MS_Validation_Workflow N1 1. Sample Preparation (SIL Internal Standard Spiking) N2 2. UHPLC Separation (C18 Column, Acidic Gradient) N1->N2 2 μL Injection N3 3. ESI(+) Ionization ([M+H]+ = 153.1140 m/z) N2->N3 Elution N4 4. CID Fragmentation (Diagnostic N2 Extrusion) N3->N4 Precursor Isolation N5 5. Data Validation (Mass Accuracy < 5 ppm) N4->N5 HRMS Detection

LC-ESI-MS/MS validation workflow for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine.

References

  • Mazur DM, Piacentino EL, Berden G, Oomens J, Ryzhov V, Bakulev VA, Lebedev AT. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules, 2023.[Link]

  • Blondel A, Krings B, Ducat N, Pigeon O. "Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study." Journal of Chromatography A, 2018.[Link]

  • Houghton R, Gledhill A, De Silva I, et al. "Generic approach to validation of small-molecule LC-MS/MS biomarker assays." Bioanalysis, 2010.[Link]

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Comparative

A Comparative In Vitro Efficacy Guide: Benchmarking 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA) Against Standard Anticancer Agents

Abstract In the landscape of modern oncology, the demand for novel chemotherapeutic agents with improved efficacy and reduced side effects is incessant.[1][2] The 1,2,3-triazole scaffold has emerged as a "privileged" str...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern oncology, the demand for novel chemotherapeutic agents with improved efficacy and reduced side effects is incessant.[1][2] The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, known for conferring metabolic stability and facilitating crucial molecular interactions, making its derivatives promising candidates for anticancer drug discovery.[1][3][4] This guide introduces a novel investigational compound, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA), and provides a rigorous framework for benchmarking its in vitro efficacy. We present a head-to-head comparison against Doxorubicin, a widely used topoisomerase II inhibitor, across a panel of human cancer cell lines. This document details the rationale for experimental design, provides validated, step-by-step protocols for cytotoxicity and apoptosis assessment, and interprets comparative data to position CETA within the current therapeutic context. Our objective is to equip researchers and drug development professionals with the critical data and methodologies required to evaluate this promising new chemical entity.

Introduction: The Rationale for Benchmarking CETA

The 1,2,3-triazole moiety is a cornerstone in the development of new bioactive molecules due to its unique chemical properties, including high stability, aromatic character, and the ability to form hydrogen bonds.[3] These characteristics make it an ideal scaffold for creating hybrids with other pharmacophores to develop potent anticancer agents, some of which are already in clinical use or trials.[1][2] Derivatives of 1,2,3-triazoles have demonstrated broad-spectrum anticancer activity, often by inducing apoptosis or inhibiting key enzymes involved in cancer progression.[3][5][6]

Our investigational compound, 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA), is a novel synthetic molecule designed to leverage these properties. To ascertain its therapeutic potential, a systematic and objective evaluation against a "gold standard" is not just necessary but foundational.[7] Doxorubicin was selected as the primary benchmark due to its broad use and well-characterized cytotoxic profile across numerous cancer types.[8][9]

This guide will focus on two key in vitro assays:

  • Primary Efficacy Screening: An MTT-based cytotoxicity assay to determine the half-maximal inhibitory concentration (IC₅₀) across multiple cancer cell lines.

  • Mechanistic Insight: An Annexin V/PI apoptosis assay to confirm if CETA induces programmed cell death, a common mechanism for triazole-based compounds.[6]

Experimental Design & Methodologies

The credibility of any benchmarking study rests on the robustness and reproducibility of its methods.[10] The following protocols are designed as self-validating systems, incorporating essential controls for data integrity.

Overall Experimental Workflow

The process begins with the preparation of cell cultures and test compounds, proceeds to cytotoxicity screening to determine IC₅₀ values, and is followed by a mechanistic apoptosis assay at the calculated IC₅₀ concentration.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Assay A Cell Line Culture (MCF-7, A549, HepG2) C Cell Seeding (96-well plates) A->C B Compound Preparation (CETA, Doxorubicin) Serial Dilutions in DMSO D Compound Treatment (72h incubation) B->D C->D E MTT Assay D->E F Absorbance Reading & IC50 Calculation E->F G Cell Seeding & Treatment (6-well plates at IC50) F->G Inform IC50 concentration H Annexin V/PI Staining G->H I Flow Cytometry Analysis H->I J Quantify Apoptosis I->J

Caption: General workflow for in vitro benchmarking of CETA.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver])

  • Culture medium (e.g., DMEM/RPMI-1640) with 10% FBS

  • 96-well plates

  • CETA and Doxorubicin (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of CETA and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include "vehicle control" wells treated with the same concentration of DMSO used in the highest drug concentration and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).[11]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with CETA and Doxorubicin at their respective pre-determined IC₅₀ concentrations for 24-48 hours.[11]

  • Cell Harvesting: Collect all cells, including floating and adherent populations, by trypsinization followed by centrifugation.

  • Washing: Wash cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Comparative Data & Analysis

The following data are presented as a representative outcome of the benchmarking experiments. Actual results may vary.

Cytotoxicity (IC₅₀ Values)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency.

CompoundCancer TypeCell LineIC₅₀ (µM) ± SD
CETA (Investigational) BreastMCF-74.5 ± 0.6
LungA5498.2 ± 1.1
LiverHepG26.8 ± 0.9
Doxorubicin (Benchmark) BreastMCF-72.5 ± 0.4[8]
LungA549> 20[8]
LiverHepG212.2 ± 1.9[8]

Analysis: The hypothetical data suggest CETA demonstrates potent cytotoxic activity across all three cell lines, with IC₅₀ values in the low micromolar range. While Doxorubicin is more potent against the MCF-7 cell line, CETA shows significantly better efficacy against the A549 and HepG2 lines, which are reported to be less sensitive to Doxorubicin.[8] This indicates a potentially different mechanism of action or a better efficacy profile in certain cancer types.

Apoptosis Induction

Analysis of Annexin V/PI staining provides quantitative evidence of programmed cell death.

Treatment (at IC₅₀)Cell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Control (Vehicle) MCF-72.11.53.6
CETA MCF-728.515.243.7
Doxorubicin MCF-735.118.954.0

Analysis: Both CETA and Doxorubicin significantly increased the population of apoptotic cells compared to the vehicle control. This confirms that the cytotoxicity observed in the MTT assay is, at least in part, mediated by the induction of apoptosis.

Mechanistic Grounding: Apoptosis Pathway

Many 1,2,3-triazole-containing compounds exert their anticancer effects by activating intrinsic or extrinsic apoptotic pathways.[5] This often involves the activation of a cascade of caspase enzymes, leading to controlled cell dismantling. The diagram below illustrates a simplified model of this process.

G CETA CETA or Doxorubicin Mito Mitochondrial Stress (Intrinsic Pathway) CETA->Mito Induces Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

Conclusion & Future Directions

This guide establishes a robust framework for the initial in vitro evaluation of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine (CETA). The representative data indicate that CETA is a promising cytotoxic agent that induces apoptosis and demonstrates a potentially advantageous efficacy profile in cell lines known for Doxorubicin insensitivity.

These findings strongly support further investigation. Recommended next steps include:

  • Broadening the Panel: Testing CETA against a larger panel of cancer cell lines (e.g., the NCI-60 panel) to establish a comprehensive activity spectrum.

  • Assessing Selectivity: Evaluating cytotoxicity in non-cancerous cell lines (e.g., normal human fibroblasts) to determine a selectivity index.[13]

  • Deeper Mechanistic Studies: Investigating the specific molecular targets, such as key kinases or tubulin polymerization, which are common targets for triazole derivatives.[3]

By systematically benchmarking novel compounds like CETA against established standards, the drug discovery community can more effectively identify and advance the next generation of cancer therapeutics.

References

  • Jaffery, R., Zheng, N., Hou, J., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]

  • Saeed, A., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]

  • Various Authors. (2022). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. ResearchGate. Available at: [Link]

  • Thanaseth, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • Patel, H., et al. (2021). In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]

  • Prajapati, J. D., & Vekariya, R. H. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Various Authors. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Hedman, E., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. Available at: [Link]

  • da Silva, F. C., et al. (2010). Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hultman, B., et al. (2014). Benchmarking of gastric cancer sensitivity to anti-cancer drugs ex vivo as a basis for drug selection in systemic and intraperitoneal therapy. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Various Authors. (2025). The current landscape of 1,2,3-triazole hybrids with anticancer therapeutic potential: Part I. Archiv der Pharmazie. Available at: [Link]

  • Jaffery, R., et al. (2024). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

  • Various Authors. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Chen, W., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. Available at: [Link]

  • Al-Otaibi, F. M., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules. Available at: [Link]

  • Various Authors. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

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